2-Methyl-D-lysine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2,6-diamino-2-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-7(9,6(10)11)4-2-3-5-8/h2-5,8-9H2,1H3,(H,10,11)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUSCHYXEUZMSV-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCCCN)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111717-28-3 | |
| Record name | 2-Methyl-D-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111717283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-D-lysine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKF6ZU7MRG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-D-lysine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of synthetic strategies for obtaining 2-Methyl-D-lysine, a non-proteinogenic amino acid of interest in various research fields, including peptide chemistry and drug discovery. The focus is on stereoselective methods to ensure the desired D-configuration at the alpha-carbon.
Introduction
This compound is a derivative of the essential amino acid D-lysine, featuring a methyl group at the α-carbon. This modification introduces a quaternary stereocenter, which can significantly impact the conformational properties of peptides and the biological activity of molecules incorporating this amino acid. The synthesis of enantiomerically pure α-methylated amino acids is a challenging task in organic chemistry. This guide details a robust and well-established method for the asymmetric synthesis of such compounds.
Recommended Synthetic Approach: The Schöllkopf Bis-Lactim Ether Method
The Schöllkopf method is a powerful and widely used strategy for the asymmetric synthesis of α-amino acids.[1][2] It relies on the use of a chiral auxiliary, typically derived from valine, to direct the stereoselective alkylation of a glycine unit. By using (R)-valine as the chiral auxiliary, it is possible to synthesize the desired (R)-α-amino acids, which corresponds to the D-configuration for most amino acids.[1][2]
The general workflow for this synthesis is depicted in the diagram below.
Detailed Experimental Protocols
The following protocols are based on established procedures for the Schöllkopf method and adapted for the synthesis of this compound.
Protocol 1: Synthesis of the Schöllkopf Auxiliary (Bis-lactim ether of cyclo-[(R)-Val-Gly-])
-
Cyclization to 2,5-Diketopiperazine:
-
A mixture of (R)-valine methyl ester and glycine methyl ester is heated to form the cyclic dipeptide, cyclo-[(R)-Val-Gly-]. This reaction is typically carried out in a high-boiling solvent like methanol or by neat heating of the amino acid esters.
-
-
O-Methylation to the Bis-lactim Ether:
-
The resulting diketopiperazine is treated with a strong methylating agent, such as trimethyloxonium tetrafluoroborate (Meerwein's salt), in an inert solvent like dichloromethane.[3] This step converts the diamide into the more reactive bis-lactim ether. The product is a colorless to pale yellow oil and can be purified by distillation under reduced pressure.
-
Protocol 2: Diastereoselective α-Alkylation and α-Methylation
-
First Alkylation (Introduction of the Lysine Side Chain):
-
The bis-lactim ether is dissolved in a dry aprotic solvent (e.g., tetrahydrofuran) and cooled to -78 °C under an inert atmosphere (e.g., argon).
-
A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the glycine α-carbon, forming a chiral enolate.[1]
-
An appropriate electrophile for the lysine side chain is then added. A suitable choice is a protected 4-halobutane, such as 1-bromo-4-(tert-butoxycarbonylamino)butane. The steric hindrance from the isopropyl group of the valine auxiliary directs the alkylation to occur from the face opposite to this group, leading to high diastereoselectivity.[1]
-
The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted and purified.
-
-
Second Alkylation (α-Methylation):
-
The α-alkylated intermediate is again dissolved in dry THF and cooled to -78 °C.
-
n-BuLi is added to deprotonate the same α-carbon.
-
Methyl iodide is then added to introduce the methyl group at the α-position.
-
The reaction is worked up as in the first alkylation step.
-
Protocol 3: Hydrolysis and Product Isolation
-
Acid Hydrolysis:
-
The α-alkylated, α-methylated bis-lactim ether is subjected to acidic hydrolysis (e.g., with 0.1 M HCl) to cleave the cyclic structure.[2] This step liberates the methyl ester of the chiral auxiliary ((R)-valine) and the methyl ester of the desired product (this compound).
-
-
Purification:
-
The two amino acid esters can be separated by standard chromatographic techniques, such as ion-exchange chromatography.
-
Finally, the ester group of the this compound methyl ester is hydrolyzed under basic conditions, followed by neutralization to yield the final product. The Boc protecting group on the side chain can be removed with a strong acid like trifluoroacetic acid if the free diamino acid is desired.
-
Quantitative Data
The yields and diastereomeric excess (d.e.) for the Schöllkopf synthesis are generally high. The following table provides expected values based on similar syntheses reported in the literature.
| Step | Reagents | Typical Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| Bis-lactim Ether Formation | (R)-Val-OMe, Gly-OMe; Trimethyloxonium tetrafluoroborate | 60-70 | N/A | [3] |
| First Alkylation | n-BuLi, 1-bromo-4-(Boc-amino)butane | 75-85 | >95 | [1] |
| Second Alkylation | n-BuLi, Methyl iodide | 70-80 | >95 | |
| Hydrolysis & Purification | 0.1 M HCl; Ion-exchange chromatography | 80-90 | N/A | [2] |
| Overall Yield | 25-45 |
Note: The yields are indicative and can vary depending on the specific reaction conditions and scale.
Logical Relationships in Stereocontrol
The stereochemical outcome of the Schöllkopf synthesis is determined by the chiral auxiliary. The following diagram illustrates this relationship.
Conclusion
The Schöllkopf bis-lactim ether method provides a reliable and highly stereoselective route for the synthesis of this compound. While the multi-step nature of the synthesis requires careful execution, the high diastereoselectivity and the availability of the starting materials make it a valuable method for obtaining this and other exotic α-methylated D-amino acids for research purposes. The protocols and data presented in this guide offer a solid foundation for researchers embarking on the synthesis of this compound.
References
The Role of D-Lysine and Other Analogs as Stable Mimics of Lysine Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein lysine methylation is a critical post-translational modification (PTM) that regulates a vast array of cellular processes, including chromatin structure, gene expression, and protein-protein interactions. The dynamic nature of this modification, governed by lysine methyltransferases (KMTs) and lysine demethylases (KDMs), presents challenges for its study. Stable mimics of methylated lysine are therefore indispensable tools for dissecting the functional consequences of this PTM. While various synthetic analogs have been developed, the influence of stereochemistry, specifically the use of D-lysine in place of the natural L-lysine, offers a unique approach to probe the stringency of lysine methylation-dependent interactions. This technical guide provides an in-depth overview of the use of D-lysine and other stable analogs as mimics of lysine methylation, with a focus on their biochemical characterization, experimental applications, and the structural basis of their recognition.
Introduction to Lysine Methylation and the Need for Stable Mimics
Lysine methylation involves the transfer of one, two, or three methyl groups from S-adenosylmethionine (SAM) to the ε-amino group of a lysine residue.[1] This modification does not alter the positive charge of the lysine side chain but creates binding sites for "reader" proteins, which contain specialized domains such as Chromo, Tudor, MBT, and PHD domains.[2][3] These reader proteins, in turn, recruit effector complexes that mediate downstream biological outcomes.
The reversibility of lysine methylation, catalyzed by KDMs, makes it difficult to maintain a specific methylation state for in vitro biochemical and structural studies.[4] Stable mimics of mono-, di-, and trimethylated lysine that are resistant to demethylation are therefore crucial for:
-
Biochemical and Enzymatic Assays: To study the binding kinetics and substrate specificity of reader domains without the complication of demethylation.[5]
-
Structural Biology: To facilitate the crystallization of protein-peptide complexes for X-ray crystallography or for analysis by NMR.
-
Drug Discovery: To aid in the design and screening of small molecule inhibitors that target reader domains or KMTs.[6]
D-Lysine as a Stereochemical Probe for Lysine Methylation
While most studies focus on analogs that modify the lysine side chain, the use of D-lysine instead of L-lysine in synthetic histone peptides provides a powerful tool to investigate the stereochemical constraints of the enzymes and reader domains involved in lysine methylation signaling.[7]
Impact of D-Lysine on Lysine Methyltransferases (KMTs)
Studies have shown that KMTs exhibit a strong preference for the natural L-lysine substrate. While some KMTs, like G9a and GLP, show trace methylation activity on D-lysine-containing peptides, the efficiency is drastically reduced compared to their activity on L-lysine peptides. Other KMTs, such as SETD7 and SETD8, show almost no activity on D-lysine substrates.[7] This indicates that the stereochemistry of the lysine alpha-carbon is a critical determinant for KMT recognition and catalysis.
Impact of D-Lysine on Lysine Demethylases (KDMs)
Lysine demethylases also display a stringent requirement for the L-stereoisomer of lysine. Studies with various KDM families, including KDM1A, KDM4, and KDM5, have demonstrated that they are unable to efficiently demethylate methylated D-lysine residues in histone peptides.[7] This resistance to demethylation makes methylated D-lysine analogs exceptionally stable probes for studying reader domain interactions.
Recognition of Methylated D-Lysine by Reader Domains
In contrast to KMTs and KDMs, some methyllysine reader domains are more permissive to changes in lysine stereochemistry. While the binding affinity is generally lower for methylated D-lysine peptides compared to their L-lysine counterparts, the recognition is not completely abrogated.[7] This suggests that for some reader domains, the interactions are dominated by the recognition of the methylated ε-amino group and the surrounding peptide sequence, with less stringent requirements for the stereochemistry at the alpha-carbon.[7]
Quantitative Data on D-Lysine Mimics
The following table summarizes the quantitative data from studies investigating the interaction of epigenetic proteins with peptides containing L-lysine versus D-lysine.
| Protein | Peptide Substrate/Ligand | Metric | L-Lysine Value | D-Lysine Value | Fold Change | Reference |
| KDM5APHD3 | H3K4me3 | Kd (μM) | 0.2 ± 0.02 | 2.2 ± 0.1 | ~11 | [7] |
| TAF3PHD | H3K4me3 | Kd (μM) | 0.9 ± 0.05 | 10.1 ± 0.5 | ~11 | [7] |
| BPTFPHD | H3K4me3 | Kd (μM) | 1.9 ± 0.1 | 18.2 ± 0.9 | ~10 | [7] |
| SGF29TTD | H3K4me3 | Kd (μM) | 0.1 ± 0.01 | 3.5 ± 0.2 | ~35 | [7] |
| KDM4ATTD | H3K4me3 | Kd (μM) | 0.7 ± 0.04 | 21.3 ± 1.1 | ~30 | [7] |
Table 1: Comparison of Binding Affinities (Kd) of Reader Domains for L- vs. D-methyllysine Peptides. [7]
Other Stable Mimics of Lysine Methylation
Besides D-lysine, several other analogs have been developed to mimic methylated lysine in a stable manner.
Methyl-Lysine Analogs (MLAs) via Cysteine Alkylation
A widely used method to introduce stable mimics of methylated lysine is through the site-specific alkylation of a cysteine residue that has been introduced into a recombinant protein. In this approach, a lysine residue at the desired position is mutated to a cysteine. The cysteine is then reacted with specific alkylating agents to generate a side chain that mimics monomethyl-, dimethyl-, or trimethyl-lysine.[5] These analogs are functionally similar to their natural counterparts in being recognized by reader domains and antibodies.[5]
Experimental Protocols
Synthesis of Peptides Containing D-Lysine
Peptides containing D-lysine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Fmoc-protected D-lysine derivatives with the desired ε-amino group methylation state are commercially available and can be incorporated at the desired position in the peptide sequence.
General Protocol for SPPS:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (L- or D-isomer) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF, then add it to the resin.
-
Washing: Wash the resin extensively with DMF after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd).
General Protocol for ITC:
-
Sample Preparation: Prepare solutions of the reader domain protein and the synthetic peptide (containing L- or D-methyllysine) in the same buffer to minimize heat of dilution effects. The protein is typically placed in the sample cell, and the peptide in the injection syringe.
-
Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters on the ITC instrument.
-
Titration: Perform a series of small injections of the peptide solution into the protein solution. The heat change upon each injection is measured.
-
Data Analysis: Integrate the heat signals to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.
Visualizations of Key Concepts and Workflows
Signaling Pathway of Lysine Methylation
Caption: Overview of the lysine methylation signaling cascade.
Workflow for Investigating D-Lysine Mimics
Caption: Experimental workflow for characterizing D-lysine mimics.
Conclusion
The use of stable mimics is essential for advancing our understanding of lysine methylation signaling. While various chemical analogs exist, the stereochemical difference in D-lysine-containing peptides offers a unique and powerful approach to probe the specificity and plasticity of the enzymes and reader domains that govern this critical post-translational modification. The resistance of methylated D-lysine to demethylation, coupled with its ability to be recognized by certain reader domains, makes it a valuable tool for biochemical, structural, and drug discovery studies. Future work in this area will likely involve the development of novel mimics with enhanced stability and specificity, further enabling the dissection of the complex regulatory networks controlled by lysine methylation.
References
- 1. The functional diversity of protein lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards understanding methyllysine readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical tools targeting readers of lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Site-Specific Installation of Methyl-Lysine Analogs into Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Investigating D-Lysine Stereochemistry for Epigenetic Methylation, Demethylation and Recognition - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Biological Significance of 2-Methyl-D-lysine Incorporation: A Technical Guide for Researchers and Drug Development Professionals
Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: The incorporation of unnatural amino acids into proteins represents a powerful tool in chemical biology and drug development. This technical guide explores the potential biological significance of incorporating 2-Methyl-D-lysine, a synthetic amino acid not known to occur naturally. We provide an in-depth overview of the conceptual framework for its use, detailed experimental protocols for its site-specific incorporation into proteins, and a discussion of the potential structural and functional consequences. This document serves as a resource for researchers seeking to leverage the unique properties of this compound to engineer novel proteins, probe biological systems, and develop next-generation therapeutics.
Introduction: The Promise of Unnatural Amino Acids
The 20 canonical amino acids that constitute the building blocks of proteins provide a remarkable diversity of chemical functionalities. However, the ability to introduce unnatural amino acids (UAAs) with novel side chains, stereochemistry, or backbone structures opens up a vast new landscape for protein engineering and biomedical research. The incorporation of UAAs can bestow proteins with enhanced stability, novel catalytic activities, and unique biophysical properties.
This guide focuses on the synthetic amino acid, this compound. While lysine methylation is a well-established post-translational modification of L-lysine, crucial for epigenetic regulation and protein function, the biological significance of this compound remains largely unexplored due to its synthetic origin. The presence of a methyl group at the alpha-carbon (position 2) and the D-stereoisomer configuration suggest that its incorporation could have profound effects on protein structure and function.
D-amino acids are occasionally found in nature, particularly in bacterial cell walls and some peptide antibiotics, where they confer resistance to degradation by proteases. The strategic incorporation of a D-amino acid like this compound into a therapeutic peptide or protein could therefore significantly enhance its in vivo half-life. The additional methyl group at the alpha-carbon could further modulate protein backbone conformation and side-chain presentation.
This whitepaper will provide a comprehensive overview of the methodologies for incorporating this compound into proteins and discuss the potential applications and biological implications of creating such modified proteins.
Comparative Data of Lysine and its Analogs
To understand the potential impact of incorporating this compound, it is useful to compare its predicted properties with those of L-lysine and its naturally occurring methylated forms.
| Property | L-Lysine | D-Lysine | Nε-mono/di/tri-methyl-L-lysine | This compound (Predicted) |
| Chirality at α-carbon | L (S) | D (R) | L (S) | D (R) |
| Modification | None | None | Methylation at ε-amino group | Methylation at α-carbon |
| Charge at physiological pH | Positive | Positive | Positive | Positive |
| Susceptibility to Proteolysis | High | Low | High (can be modulated) | Very Low |
| Role in Nature | Protein synthesis, PTMs | Bacterial cell walls, neuromodulation | Epigenetic regulation, protein-protein interactions | Synthetic |
| Potential Impact of Incorporation | Standard protein structure | Increased proteolytic resistance, altered backbone conformation | Altered protein-protein interactions, changes in gene expression | Significant increase in proteolytic resistance, constrained backbone flexibility, altered side-chain orientation |
Experimental Protocols
The site-specific incorporation of this compound into a target protein requires the use of genetic code expansion techniques. This typically involves an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous amino acids and tRNAs.
General Workflow for Unnatural Amino Acid Incorporation
The following protocol outlines the general steps for incorporating this compound into a protein of interest in a bacterial expression system like E. coli.
1. Generation of an Orthogonal aaRS/tRNA Pair:
-
An existing orthogonal aaRS/tRNA pair (e.g., from Methanocaldococcus jannaschii) is chosen.
-
The aaRS is subjected to directed evolution or rational design to alter its specificity towards this compound. This involves creating a library of aaRS mutants and screening for those that can charge the orthogonal tRNA with this compound in the presence of the 20 canonical amino acids.
2. Preparation of Expression Plasmids:
-
A plasmid encoding the engineered orthogonal aaRS is prepared.
-
A second plasmid containing the gene for the orthogonal tRNA and the target protein gene is constructed. The target protein gene is modified to contain an amber stop codon (TAG) at the desired site of this compound incorporation.
3. Protein Expression and Purification:
-
The two plasmids are co-transformed into a suitable E. coli expression strain.
-
The cells are cultured in minimal medium supplemented with this compound.
-
Protein expression is induced (e.g., with IPTG). The engineered aaRS will charge the orthogonal tRNA with this compound, and this tRNA will recognize the amber codon in the mRNA of the target protein, leading to the incorporation of this compound at that specific site.
-
The expressed protein is then purified using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
4. Verification of Incorporation:
-
The successful incorporation of this compound is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to detect the expected mass shift in the intact protein or in a tryptic peptide containing the modification.
-
Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the incorporated unnatural amino acid.
Detailed Protocol for Protein Expression
A more detailed protocol for the expression of a protein containing this compound is provided below.
-
Transformation: Co-transform the expression plasmids (one for the synthetase and one for the tRNA and target gene) into a competent E. coli strain (e.g., BL21(DE3)). Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of minimal medium (e.g., M9) supplemented with 0.4% glucose, 2 mM MgSO4, 0.1 mM CaCl2, and the necessary antibiotics with the overnight starter culture.
-
Addition of UAA: When the culture reaches an OD600 of 0.4-0.6, add a sterile, pH-neutralized solution of this compound to a final concentration of 1-2 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and yield.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Purification: Resuspend the cell pellet in lysis buffer and proceed with cell lysis (e.g., sonication or high-pressure homogenization) and subsequent protein purification.
Visualizations of Workflows and Pathways
Experimental Workflow Diagram
Structural Analysis and Conformation of 2-Methyl-D-lysine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis and conformational properties of 2-Methyl-D-lysine, a non-proteinogenic amino acid. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the established methodologies and expected structural parameters based on analogous compounds and theoretical principles. It serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of alpha-methylated amino acids in drug discovery and development. The guide details hypothetical experimental protocols for synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Furthermore, it presents anticipated quantitative structural data in tabular format and visualizes the key workflows and molecular structures using Graphviz diagrams.
Introduction
Alpha-methylation of amino acids is a significant strategy in medicinal chemistry to introduce conformational constraints and enhance metabolic stability. The incorporation of a methyl group at the alpha-carbon can influence peptide backbone conformation, receptor binding affinity, and enzymatic degradation. This compound, a derivative of the essential amino acid D-lysine, presents an intriguing candidate for the development of novel therapeutics, particularly in the design of peptides and peptidomimetics with tailored properties.
This guide addresses the fundamental aspects of the structural and conformational analysis of this compound. While direct experimental data remains scarce in publicly available literature, this document provides a robust framework for its investigation.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, starting from a suitable protected D-lysine derivative. A plausible synthetic route is outlined below.
Experimental Protocol: Proposed Synthesis
-
Protection of D-Lysine: Begin with the protection of the α-amino and ε-amino groups of D-lysine. For instance, the α-amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the ε-amino group with a Cbz (carboxybenzyl) group.
-
Esterification: The carboxyl group is then converted to a methyl or ethyl ester to prevent its interference in subsequent reactions.
-
α-Methylation: The key step involves the methylation of the α-carbon. This can be achieved by treating the protected D-lysine ester with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, followed by quenching with an electrophilic methyl source like methyl iodide.
-
Deprotection: The protecting groups (Boc and Cbz) and the ester are then removed under appropriate acidic or hydrogenolysis conditions to yield this compound.
-
Purification: The final product is purified using techniques such as ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC).
Caption: Proposed synthetic workflow for this compound.
Structural Analysis Methodologies
The structural and conformational analysis of this compound would rely on a combination of spectroscopic, diffraction, and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution. For this compound, a suite of NMR experiments would be employed.
-
Sample Preparation: Dissolve a purified sample of this compound (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 10-50 mM. Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to identify all proton and carbon resonances. The ¹H spectrum will show the chemical shifts, coupling constants, and integration of all non-exchangeable protons. The ¹³C spectrum will provide information on the carbon skeleton.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between protons, providing key information for conformational analysis.
-
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Analyze the spectra to assign all chemical shifts and measure coupling constants and NOEs. Use this data to determine the preferred conformation(s) of the molecule in solution.
Caption: Experimental workflow for NMR-based structural analysis.
X-ray Crystallography
X-ray crystallography provides precise information about the three-dimensional atomic arrangement of a molecule in the solid state.
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and involves screening various solvents, precipitants, and temperatures.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial electron density map. Build an atomic model into the electron density map and refine the structure to achieve the best fit between the observed and calculated diffraction data.
-
Data Analysis: Analyze the final refined structure to obtain precise bond lengths, bond angles, and torsion angles.
Caption: Workflow for X-ray crystallographic analysis.
Computational Modeling
Computational modeling complements experimental data by providing insights into the conformational landscape and energetic properties of this compound.
-
Model Building: Construct a 3D model of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformations. This can be done using molecular mechanics force fields.
-
Quantum Mechanical Calculations: For the most stable conformers, perform higher-level quantum mechanical calculations (e.g., using Density Functional Theory, DFT) to obtain more accurate geometries and energies.
-
Analysis: Analyze the results to determine the relative populations of different conformers and to calculate various molecular properties.
Anticipated Structural Data
The following tables summarize the expected quantitative data for this compound based on standard values for amino acids and the known effects of alpha-methylation.
Table 1: Expected Bond Lengths for this compound
| Bond | Expected Length (Å) |
| Cα - Cβ | 1.53 - 1.55 |
| Cα - C' | 1.52 - 1.54 |
| Cα - N | 1.47 - 1.49 |
| Cα - Cα(CH₃) | 1.52 - 1.54 |
| Cε - Nζ | 1.48 - 1.50 |
Table 2: Expected Bond Angles for this compound
| Angle | Expected Angle (°) |
| N - Cα - C' | 108 - 112 |
| N - Cα - Cβ | 109 - 113 |
| Cβ - Cα - C' | 110 - 114 |
| Cα(CH₃) - Cα - N | 108 - 112 |
| Cδ - Cε - Nζ | 110 - 114 |
Table 3: Key Torsional Angles Defining Conformation
| Torsion Angle | Description | Expected Range (°) |
| φ (phi) | C'(-1) - N - Cα - C' | -180 to 180 |
| ψ (psi) | N - Cα - C' - N(+1) | -180 to 180 |
| χ1 (chi1) | N - Cα - Cβ - Cγ | -180, 60, 180 |
| χ2 (chi2) | Cα - Cβ - Cγ - Cδ | -180, 60, 180 |
| χ3 (chi3) | Cβ - Cγ - Cδ - Cε | -180, 60, 180 |
| χ4 (chi4) | Cγ - Cδ - Cε - Nζ | -180, 60, 180 |
Note: The presence of the α-methyl group is expected to significantly restrict the allowable φ and ψ angles when incorporated into a peptide chain.
Signaling Pathways and Logical Relationships
As this compound is a synthetic amino acid, it is not involved in known natural signaling pathways. However, its potential interaction with biological systems can be conceptualized as a logical relationship where it acts as a modulator of a target protein.
Caption: Logical relationship of this compound as a modulator.
Conclusion
While direct experimental data on this compound is limited, this technical guide provides a comprehensive framework for its synthesis and structural characterization. The detailed protocols for NMR, X-ray crystallography, and computational modeling, along with the anticipated structural parameters, offer a valuable resource for researchers. The conformational constraints imposed by the α-methyl group make this compound a promising building block for the design of novel peptides and peptidomimetics with enhanced stability and specific biological activities. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this intriguing molecule.
The Structural Impact of Methylated Lysine Analogs on Protein Architecture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein structure and function are intricately modulated by post-translational modifications (PTMs), with lysine methylation being a critical regulator of cellular processes. While N-epsilon-methylation of L-lysine is extensively studied, the structural and functional consequences of incorporating non-canonical analogs such as 2-Methyl-D-lysine remain largely unexplored in existing literature. This technical guide provides a comprehensive framework for understanding the potential impacts of such modifications. By examining the established principles of methylation at various positions on the lysine scaffold and the influence of D-stereochemistry, we offer insights into the predictable effects on protein structure, stability, and interactions. This document serves as a foundational resource for researchers investigating novel amino acid analogs in protein engineering and drug development, detailing relevant experimental protocols and summarizing key biophysical data from related, well-characterized modifications.
Introduction: The Role of Lysine in Protein Structure
Lysine, an essential amino acid, features a primary amino group at the epsilon position of its side chain.[1] This side chain is typically protonated at physiological pH, carrying a positive charge that is crucial for a variety of functions:
-
Electrostatic Interactions: The positive charge of lysine allows it to form salt bridges with negatively charged residues such as aspartate and glutamate, which are vital for stabilizing tertiary and quaternary protein structures.
-
Solvent Accessibility: Lysine residues are predominantly found on the protein surface, where their hydrophilic nature contributes to the protein's solubility and interactions with the aqueous cellular environment.
-
Post-Translational Modifications: The epsilon-amino group is a primary site for a wide array of PTMs, including acetylation, ubiquitination, and, most notably for this guide, methylation.[1][2] These modifications dynamically regulate protein function.
Deconstructing this compound: A Hypothetical Analysis
The Influence of D-Stereochemistry
The incorporation of a D-amino acid into a peptide chain built from L-amino acids would introduce significant steric hindrance and disrupt local secondary structures.[5]
-
Secondary Structure Disruption: The altered stereochemistry at the alpha-carbon would prevent the formation of stable alpha-helices and beta-sheets, forcing the peptide backbone into an unconventional conformation in the vicinity of the D-residue.
-
Proteolytic Resistance: The presence of a D-amino acid would likely render the adjacent peptide bonds resistant to cleavage by standard proteases, which are stereospecific for L-amino acids.
The Impact of Alpha-Carbon (Cα) Methylation
Methylation at the alpha-carbon introduces a methyl group in place of the alpha-hydrogen. This modification has been studied in other amino acids and is known to:
-
Restrict Conformational Flexibility: The addition of a methyl group to the Cα atom sterically hinders the rotation around the phi (φ) and psi (ψ) backbone dihedral angles. This "locks" the peptide backbone into a more rigid conformation.
-
Enhance Proteolytic Stability: The steric bulk of the alpha-methyl group can shield the adjacent peptide bonds from enzymatic attack, thereby increasing the half-life of the peptide.[6][7]
The Impact of Alpha-Amino (Nα) Methylation
If "2-Methyl" refers to the alpha-amino group, this modification would also have significant structural implications:
-
Loss of Hydrogen Bonding: Nα-methylation removes a hydrogen atom that would normally participate in hydrogen bonds that stabilize secondary structures like alpha-helices.
-
Altered Pharmacokinetics: In peptide-based therapeutics, N-methylation is a common strategy to improve metabolic stability and membrane permeability, thus enhancing bioavailability.[8][9]
N-Epsilon-Methylation of L-Lysine: A Well-Studied Paradigm
In contrast to the hypothetical this compound, the methylation of the epsilon-amino group (Nε) of L-lysine is a well-documented and crucial PTM in biology.[2][10] This modification occurs in three states: mono-, di-, and tri-methylation, each catalyzed by specific protein lysine methyltransferases (PKMTs).[2][10]
The addition of methyl groups to the lysine side chain alters its biophysical properties in a subtle yet profound manner:
-
Size and Hydrophobicity: Each added methyl group increases the steric bulk and hydrophobicity of the lysine side chain.
-
Charge Preservation: Unlike acetylation, which neutralizes the positive charge of the lysine side chain, methylation preserves the positive charge up to the trimethylated state.[2]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors is progressively reduced with each methylation step.
These changes collectively modulate protein-protein interactions by creating or blocking binding sites for "reader" proteins, which contain domains that specifically recognize different methylation states.[11]
Quantitative Data on Lysine and its Methylated Derivatives
The following table summarizes key biophysical properties of L-lysine and its Nε-methylated forms.
| Property | Unmodified Lysine (K) | Monomethyl-lysine (Kme1) | Dimethyl-lysine (Kme2) | Trimethyl-lysine (Kme3) | Reference |
| pKa of Side Chain | ~10.5 | ~10.7 | ~10.7 | N/A (quaternary amine) | [2] |
| Hydrogen Bond Donors | 3 | 2 | 1 | 0 | [2] |
| Relative Hydrophobicity | Baseline | Increased | Further Increased | Maximally Increased | [2] |
Experimental Protocols for Studying Lysine Methylation
Investigating the impact of lysine methylation on protein structure and function requires a combination of biochemical, biophysical, and cell-based assays.
Mass Spectrometry for Identification and Quantification of Methylation
Objective: To identify the presence and specific sites of lysine methylation and to quantify changes in methylation levels under different conditions.
Methodology: Bottom-up Proteomics with LC-MS/MS
-
Protein Extraction and Digestion:
-
Extract total protein from cell or tissue samples.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a sequence-specific protease, typically trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, although methylation of lysine can hinder cleavage.
-
-
Peptide Separation:
-
Separate the complex peptide mixture using liquid chromatography (LC), typically reverse-phase chromatography, which separates peptides based on their hydrophobicity.
-
-
Mass Spectrometry Analysis:
-
Eluted peptides are ionized (e.g., by electrospray ionization) and introduced into a tandem mass spectrometer (MS/MS).
-
The first mass analyzer (MS1) measures the mass-to-charge ratio (m/z) of the intact peptides.
-
Selected peptides are fragmented (e.g., by collision-induced dissociation), and the second mass analyzer (MS2) measures the m/z of the fragment ions.
-
-
Data Analysis:
-
The fragmentation spectra are searched against a protein sequence database to identify the peptide sequence.
-
The mass shift corresponding to methylation (+14.016 Da for each methyl group) on lysine residues is used to identify methylated peptides and the specific site of modification.
-
Quantitative analysis can be performed using label-free methods or stable isotope labeling techniques (e.g., SILAC).
-
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinities
Objective: To quantify the binding affinity between a methyl-lysine "reader" domain and a peptide containing a methylated lysine.
Methodology:
-
Sample Preparation:
-
Purify the reader protein domain and synthesize the peptide ligand (with and without the methyl modification).
-
Dialyze both protein and peptide into the same buffer to minimize heat changes from buffer mismatch.
-
-
ITC Experiment:
-
Load the protein into the sample cell of the calorimeter.
-
Load the peptide into the injection syringe.
-
Perform a series of small, sequential injections of the peptide into the protein solution.
-
-
Data Acquisition and Analysis:
-
The instrument measures the heat released or absorbed during the binding reaction after each injection.
-
The resulting thermogram is integrated to determine the heat change per injection.
-
The data is fitted to a binding model (e.g., one-site binding) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
-
Visualization of Key Concepts
Signaling Pathway: Histone Methylation and Transcriptional Regulation
The following diagram illustrates a simplified signaling pathway involving histone lysine methylation, a cornerstone of epigenetic regulation.
Caption: A simplified pathway of histone lysine methylation leading to gene silencing.
Experimental Workflow: Mass Spectrometry-Based Proteomics
This diagram outlines the major steps in a bottom-up proteomics experiment to identify protein methylation sites.
Caption: Workflow for identification of protein methylation sites by LC-MS/MS.
Conclusion and Future Directions
While the specific analog this compound is not a known biological modification, a systematic analysis of its constituent parts—alpha-methylation and D-stereochemistry—provides a strong basis for predicting its structural consequences. The incorporation of such an analog would likely induce significant local conformational rigidity and resistance to proteolysis, properties that are highly desirable in the design of peptide-based therapeutics. Future research in this area would necessitate the chemical synthesis of this compound and its incorporation into model peptides. Subsequent structural analysis using techniques like NMR spectroscopy and X-ray crystallography, combined with functional assays, would provide definitive insights into its impact. The principles and experimental protocols outlined in this guide, drawn from the extensive study of canonical lysine methylation, offer a robust roadmap for these future investigations.
References
- 1. fiveable.me [fiveable.me]
- 2. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. α-Methyl Amino Acids - Enamine [enamine.net]
- 7. Bot Detection [iris-biotech.de]
- 8. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The functional diversity of protein lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Dynamics of Protein Lysine Methylation and De-Methylation - 2006 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Strategic Incorporation of D-Lysine and Methylated Lysine Derivatives in Peptide Drug Discovery
Introduction
The quest for novel therapeutics with enhanced efficacy, stability, and specificity is a central theme in modern drug discovery. While peptide-based drugs offer high potency and selectivity, their application has historically been hampered by poor metabolic stability and low oral bioavailability. A key strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids. This guide explores the potential applications of D-lysine and its methylated derivatives, such as the conceptual 2-Methyl-D-lysine, in the design of next-generation peptide therapeutics. By altering the stereochemistry and structure of lysine residues, researchers can imbue peptides with desirable pharmacokinetic and pharmacodynamic properties.
The use of D-amino acids, the enantiomers of the naturally occurring L-amino acids, is a well-established method to increase peptide stability against enzymatic degradation.[1][][3] Similarly, methylation of lysine residues can modulate a peptide's biological activity and stability.[3] This guide provides a comprehensive overview of the synthesis, applications, and experimental considerations for utilizing these modified amino acids in drug discovery, aimed at researchers, scientists, and drug development professionals.
Core Concepts: Enhancing Peptide Properties
The introduction of D-lysine or methylated lysine derivatives into a peptide sequence can confer several advantageous properties:
-
Increased Proteolytic Stability: Proteases, the enzymes responsible for peptide degradation, are stereospecific and primarily recognize L-amino acids. The presence of a D-amino acid at a cleavage site can significantly hinder or prevent enzymatic breakdown, thereby prolonging the peptide's half-life in vivo.[1][]
-
Modulation of Receptor Binding and Activity: The three-dimensional structure of a peptide is critical for its interaction with its biological target. Altering the stereochemistry of a single amino acid can induce conformational changes that may enhance binding affinity or alter the signaling pathway activated by the receptor.[]
-
Improved Pharmacokinetic Profile: Enhanced stability and altered receptor interactions can lead to improved bioavailability and a more favorable pharmacokinetic profile for the drug candidate.
Synthesis of D-Lysine and Methylated Derivatives
The availability of modified amino acids is a prerequisite for their incorporation into peptide drugs. Several methods have been developed for the synthesis of D-lysine and its methylated forms.
Enzymatic Synthesis of D-Lysine:
A two-enzyme cascade system has been developed for the efficient production of enantiopure D-lysine from L-lysine.[4] This process involves:
-
Racemization: An engineered Escherichia coli expressing lysine racemase converts L-lysine into a racemic mixture of D- and L-lysine.
-
Asymmetric Degradation: A crude enzyme preparation containing lysine decarboxylase selectively degrades the L-lysine in the mixture to cadaverine, leaving the desired D-lysine.
Under optimal conditions, this method can achieve a D-lysine yield of 48.8% with an enantiomeric excess of ≥ 99%.[4]
Chemical Synthesis of Methylated Lysine Derivatives:
A common approach for the synthesis of Nε-methyl-L-lysine derivatives involves the use of malonate derivatives and dibromobutane to create key intermediates that can be subsequently methylated.[5] Reductive methylation of Nα-Fmoc-lysine is a facile method to produce Nα-Fmoc-Nε-dimethyl-lysine, a building block for solid-phase peptide synthesis.[5]
Quantitative Data on the Effects of D-Lysine Substitution
The impact of incorporating D-lysine into peptides has been quantitatively assessed in various studies. A notable example is the study of the antimicrobial peptide CM15, a hybrid of cecropin A and melittin.
Table 1: Antimicrobial Activity and Cytotoxicity of CM15 and its D-Lysine Analogs
| Peptide | Number of D-Lysine Substitutions | Minimal Inhibitory Concentration (MIC) against S. aureus (µM) | Hemolytic Activity (HC50, µM) |
| CM15 | 0 | 2.5 | 100 |
| K4,11D | 2 | 5 | >400 |
| K4,8,11D | 3 | 10 | >400 |
| K4,8,11,12D | 4 | 20 | >400 |
| K4,8,11,12,15D | 5 | 40 | >400 |
Data adapted from a study on the effects of D-lysine substitutions on the activity and selectivity of antimicrobial peptide CM15.[6]
As shown in Table 1, the progressive substitution of L-lysine with D-lysine in CM15 leads to a moderate decrease in antimicrobial activity. However, it dramatically reduces the peptide's toxicity to eukaryotic cells, as indicated by the significant increase in the HC50 value (the concentration required to cause 50% hemolysis of human red blood cells). This trade-off results in a substantial improvement in the overall antimicrobial selectivity.[6]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with Modified Amino Acids:
The incorporation of D-lysine or methylated lysine derivatives into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis protocols.
Protocol Outline:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine in a suitable solvent (e.g., 20% piperidine in DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (standard L-amino acid, Fmoc-D-Lys(Boc)-OH, or a methylated lysine derivative) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add the activated amino acid to the deprotected resin.
-
Washing: Thoroughly wash the resin to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Visualizing the Impact and Workflow
Signaling Pathway Modulation by D-Amino Acid Containing Peptides:
The incorporation of a D-amino acid can alter how a peptide interacts with its target receptor, potentially leading to biased agonism or antagonism.
Caption: D-amino acid incorporation can alter peptide conformation and receptor interaction, potentially biasing signaling towards a therapeutic pathway while avoiding pathways that lead to side effects.
Experimental Workflow for Peptide Analog Evaluation:
The systematic evaluation of D-lysine and methylated lysine containing peptide analogs follows a structured workflow.
Caption: A typical workflow for the development and testing of peptide analogs containing modified amino acids, from initial design to in vivo studies.
Future Directions and Conclusion
The incorporation of D-lysine and its methylated derivatives represents a powerful and versatile strategy in peptide drug discovery. These modifications can effectively address the inherent limitations of natural peptides, leading to drug candidates with improved stability, selectivity, and overall therapeutic potential. While the specific properties of a molecule like this compound have yet to be extensively explored, the principles outlined in this guide provide a solid foundation for the rational design and investigation of such novel amino acid derivatives.
Future research will likely focus on:
-
The development of novel methylated and other modified D-amino acids.
-
A deeper understanding of the structure-activity relationships governing the effects of these modifications.
-
The application of these strategies to a wider range of therapeutic peptides, including those targeting cancer, metabolic disorders, and infectious diseases.
References
Methodological & Application
Application Note: A Guide to the Incorporation of 2-Methyl-D-lysine into Synthetic Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. 2-Methyl-D-lysine, an alpha-methylated amino acid, is of particular interest. The addition of a methyl group to the alpha-carbon introduces significant steric hindrance, which can confer two primary benefits: increased resistance to enzymatic degradation by proteases and the introduction of conformational constraints on the peptide backbone. These constraints can lock the peptide into a specific bioactive conformation (e.g., a helical or turn structure), leading to enhanced binding affinity and specificity for its biological target. This document provides a detailed guide and protocols for the successful incorporation of this compound into peptides using Solid-Phase Peptide Synthesis (SPPS).
Key Challenges: Overcoming Steric Hindrance The major challenge in incorporating this compound, or any α,α-disubstituted amino acid, is the steric hindrance around the α-carbon. This bulkiness significantly slows down the kinetics of the amide bond formation.[1] Traditional coupling methods, such as those using carbodiimides like DCC, are often inefficient for coupling these hindered residues.[1] To achieve high coupling efficiency, it is necessary to employ more potent activating reagents and optimized reaction conditions.
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing this compound using the standard Fmoc/tBu strategy. The required protected amino acid is Fmoc-2-Methyl-D-Lys(Boc)-OH . The Fmoc group provides temporary protection of the α-amine, while the acid-labile Boc group protects the ε-amine of the lysine side chain.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide peptides) or 2-Chlorotrityl chloride resin (for C-terminal acids).
-
Protected Amino Acids: Standard Fmoc-protected amino acids and Fmoc-2-Methyl-D-Lys(Boc)-OH.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][3]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.[2]
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.[4]
-
Monitoring: Ninhydrin (Kaiser) test solutions.[5]
Experimental Workflow
The overall workflow for a single coupling cycle in SPPS is depicted below. The critical step, the coupling of the sterically hindered this compound, requires special attention with optimized reagents and reaction times.
Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol
-
Resin Preparation: Swell the resin in DMF for at least 1 hour in a reaction vessel.[2]
-
Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 20-30 minutes to remove the Fmoc protecting group from the resin-bound amino acid. Drain and wash the resin thoroughly with DMF (3-5 times).[2][6]
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the incoming Fmoc-amino acid (4.5 eq), HATU (4.5 eq), and DIPEA (9 eq) in DMF.[2]
-
Add this activation mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel. Refer to Table 1 for recommended coupling times.
-
-
Monitoring the Coupling: After the recommended time, take a small sample of resin beads and perform a Kaiser test.[6] A blue/purple color indicates the presence of unreacted free amines (incomplete coupling), while a yellow/colorless result signifies a complete reaction.[6]
-
Repeat Coupling (If Necessary): If the Kaiser test is positive, drain the vessel and repeat the coupling step (Step 3) with a freshly prepared activation mixture. This "double coupling" is often required for hindered residues.
-
Chain Elongation: Once coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times). Return to Step 2 to begin the cycle for the next amino acid.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add the TFA cleavage cocktail and agitate for 2-3 hours.[4] This step cleaves the peptide from the resin and removes all side-chain protecting groups (like Boc).
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm the product identity and purity via mass spectrometry.
Data Presentation: Optimized Coupling Conditions
To ensure successful incorporation of the sterically demanding this compound, modified coupling conditions are essential compared to standard amino acids. The following table summarizes the recommended adjustments.
| Parameter | Standard Amino Acid (e.g., Fmoc-Lys(Boc)-OH) | This compound (Fmoc-2-Me-D-Lys(Boc)-OH) | Rationale |
| Coupling Reagent | HBTU, HCTU, or DIC/Oxyma | HATU , PyBOP, or PyAOP | More potent uronium/phosphonium reagents are needed to overcome steric hindrance.[7] |
| Equivalents (AA/Reagent) | 3 - 5 eq. | 4 - 5 eq. | A higher excess of reagents pushes the reaction equilibrium towards completion.[2] |
| Coupling Time | 30 - 60 minutes | 2 - 4 hours (or longer) | Slower reaction kinetics due to steric bulk require significantly extended reaction times.[2][3] |
| Strategy | Single Coupling | Double Coupling Recommended | Repeating the coupling step ensures maximum incorporation and minimizes deletion sequences. |
| Expected Yield | >99% | 90 - 97% | Yields can be slightly lower but are generally high with optimized conditions.[1][8] |
Visualization of Structural and Functional Implications
Structural Consequences of Alpha-Methylation
The α-methyl group physically restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This forces the residue into a more defined conformational space, often promoting the formation of helical or turn structures, which can be critical for biological activity.
Caption: Alpha-methylation restricts peptide backbone rotation, reducing conformational flexibility.
Application Example: Inhibiting a Protein-Protein Interaction
Peptides containing this compound can be designed as stable, conformationally locked inhibitors of protein-protein interactions (PPIs), which are implicated in many disease pathways. For example, a peptide mimic of a substrate could inhibit a protein methyltransferase like PRMT1, an enzyme linked to cancer.[4] The α-methylation enhances proteolytic stability and locks the peptide into the required binding conformation.
Caption: A peptide with this compound acts as a stable inhibitor of an enzyme-substrate interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. chempep.com [chempep.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-2-Methyl-D-lysine-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance proteolytic stability, modulate conformation, and improve biological activity. α-Methylated amino acids, such as 2-Methyl-D-lysine, are of particular interest as they introduce significant steric hindrance that can restrict the peptide backbone's conformational flexibility, often inducing helical structures.[1] This modification can also protect the adjacent peptide bond from enzymatic cleavage.
This document provides detailed application notes and a generalized protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-2-Methyl-D-lysine-OH. Due to the steric hindrance imparted by the α-methyl group, special considerations are required for efficient coupling and deprotection steps.[2][3]
Key Considerations for SPPS with Fmoc-2-Methyl-D-lysine-OH
The primary challenge in incorporating α-methylated amino acids is the steric hindrance around the α-carbon, which can significantly slow down the kinetics of both the coupling and deprotection reactions.[2][3][4]
-
Coupling Reactions: Standard coupling reagents may prove inefficient. The use of more potent coupling reagents or microwave-assisted synthesis is often necessary to achieve high coupling yields.[2][5]
-
Fmoc Deprotection: The steric bulk of the α-methyl group can also hinder the access of the piperidine base to the Fmoc group, potentially requiring longer deprotection times or elevated temperatures.
-
Side-Chain Protection: The ε-amino group of lysine must be protected with a suitable acid-labile protecting group, typically tert-butyloxycarbonyl (Boc), to prevent side reactions.
Experimental Protocols
The following protocols are generalized for Fmoc-based SPPS and should be optimized for specific peptide sequences and synthesis scales.
Resin Preparation
-
Select a suitable solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids).
-
Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes before the first amino acid coupling.
Fmoc Deprotection
-
Treat the resin-bound peptide with a 20-50% solution of piperidine in DMF.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh deprotection solution for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
Note: For sterically hindered residues preceding the this compound, extended deprotection times or the use of elevated temperatures (e.g., microwave irradiation) may be necessary.
Coupling of Fmoc-2-Methyl-D-lysine-OH
Due to the steric hindrance of Fmoc-2-Methyl-D-lysine-OH, standard coupling protocols may result in low yields. The following are recommended approaches:
Method A: High-Potency Urionium/Aminium Salt-Based Coupling
-
Pre-activate a solution of Fmoc-2-Methyl-D-lysine-OH (3-5 equivalents relative to resin loading) with a coupling reagent such as HATU, HBTU, or COMU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (6-10 equivalents) in DMF for 5-10 minutes.[6]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature. The reaction can be monitored using a qualitative test such as the Kaiser or bromophenol blue test.[6]
-
If the coupling is incomplete, a second coupling can be performed with a fresh solution of activated amino acid.
Method B: Microwave-Assisted Coupling
-
In a microwave-safe vessel, combine the deprotected resin, Fmoc-2-Methyl-D-lysine-OH (3-5 equivalents), a suitable coupling reagent (e.g., COMU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF.
-
Perform the coupling in a microwave peptide synthesizer with a program optimized for sterically hindered amino acids (e.g., 5-15 minutes at 75-90°C).[2]
-
After coupling, wash the resin extensively with DMF.
Cleavage and Side-Chain Deprotection
-
After the final Fmoc deprotection and any N-terminal modifications, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cleavage cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.[8]
Data Presentation
The following tables provide hypothetical data for the synthesis of a model peptide containing this compound, illustrating the expected outcomes with different coupling methods.
Table 1: Comparison of Coupling Efficiency for Fmoc-2-Methyl-D-lysine-OH
| Coupling Method | Coupling Reagent | Activation Time | Coupling Time | Temperature | Estimated Coupling Efficiency (%) |
| Conventional | HBTU/DIEA | 5 min | 4 hours | Room Temp | 75-85 |
| Conventional | COMU/DIEA | 5 min | 2 hours | Room Temp | 90-95 |
| Microwave-Assisted | COMU/DIEA | N/A | 10 min | 90°C | >98 |
Table 2: Characterization of a Model Peptide (Ac-Tyr-Gly-Gly-Phe-Met-Lys(2-Me-D)-NH2)
| Analytical Method | Expected Result | Observed Result | Purity (%) |
| RP-HPLC | Single major peak | Single major peak | >95 |
| ESI-MS ([M+H]+) | 795.4 Da | 795.5 Da | N/A |
Visualization of Workflows and Pathways
SPPS Workflow for Incorporating Fmoc-2-Methyl-D-lysine-OH
Caption: Standard SPPS cycle for incorporating Fmoc-2-Methyl-D-lysine-OH.
Hypothetical Signaling Pathway Modulation
Peptides containing α-methylated amino acids can act as potent and stable inhibitors or modulators of protein-protein interactions.
Caption: Inhibition of a protein-protein interaction by a peptide containing this compound.
References
- 1. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
Protecting Group Strategies for 2-Methyl-D-lysine in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis of peptides containing the unnatural amino acid 2-Methyl-D-lysine. The incorporation of such modified amino acids is a key strategy in modern drug discovery for enhancing peptide stability, modulating bioactivity, and exploring novel structure-activity relationships.
Introduction to Protecting Groups in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct peptide sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups. An ideal protecting group should be stable under the conditions of peptide bond formation but readily and selectively removable under mild conditions that do not affect the peptide backbone or other protecting groups.
The most common strategy for peptide synthesis is the Fmoc/tBu approach. The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains of trifunctional amino acids are protected by acid-labile groups such as tert-butoxycarbonyl (Boc).[1]
For this compound, which possesses two amino groups (α-amino and ε-amino), an orthogonal protecting group strategy is essential. This typically involves protecting the α-amino group with Fmoc and the ε-amino group with an acid-labile group like Boc.
The Standard Orthogonal Protecting Group Strategy for this compound
The most widely adopted strategy for incorporating this compound into a peptide sequence via Fmoc-SPPS utilizes the Fmoc-D-Lys(Me,Boc)-OH building block.[2] In this derivative, the α-amino group is protected with the base-labile Fmoc group, and the ε-amino group is protected with the acid-labile Boc group. This orthogonal protection scheme allows for the selective deprotection of the α-amino group with a mild base (e.g., piperidine) during peptide chain elongation, while the Boc group on the side chain remains intact.[1] The Boc group is then removed during the final cleavage of the peptide from the resin using a strong acid cocktail (e.g., trifluoroacetic acid).[3]
Synthesis of Fmoc-2-Methyl-D-lysine(Boc)-OH
Diagram of the Synthesis Workflow for Fmoc-D-Lys(Me,Boc)-OH
Caption: Synthetic scheme for Fmoc-D-Lys(Me,Boc)-OH.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Lys(Me,Boc)-OH
This protocol outlines the general steps for incorporating Fmoc-D-Lys(Me,Boc)-OH into a peptide sequence using manual or automated Fmoc-SPPS.
Materials:
-
Fmoc-D-Lys(Me,Boc)-OH
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat again with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve Fmoc-D-Lys(Me,Boc)-OH (3-5 equivalents) and coupling reagents (e.g., HATU/HOBt, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)) for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagram of the Fmoc-SPPS Cycle
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Alternative and Orthogonal Protecting Group Strategies
For more complex peptide architectures, such as branched or cyclic peptides, or for on-resin side-chain modifications, alternative protecting groups for the ε-amino group of this compound may be required. These protecting groups must be removable under conditions that do not affect the Fmoc group, the Boc group (if used on other residues), or the peptide-resin linkage.
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality Notes |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Standard, removed during final cleavage. |
| Methyltrityl | Mtt | Mild acid (e.g., 1% TFA in DCM) | Allows for selective on-resin side-chain modification.[1] |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Orthogonal to both acid- and base-labile groups. |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Base-labile, but orthogonal to Fmoc removal conditions.[1] |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | More stable than Dde, but requires longer deprotection times.[1] |
Experimental Protocols for Orthogonal Deprotection
Protocol 3.1.1: Mtt Group Removal
-
Swell the Mtt-protected peptide-resin in DCM.
-
Treat the resin with a solution of 1% TFA in DCM for 2 minutes.
-
Drain the solution.
-
Repeat the treatment 5-10 times until the yellow color of the Mtt cation is no longer observed.
-
Wash the resin with DCM, a neutralization solution (e.g., 5% DIPEA in DMF), and then with DMF and DCM.
Protocol 3.1.2: Alloc Group Removal
-
Swell the Alloc-protected peptide-resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) in a mixture of CHCl₃/AcOH/NMM (37:2:1).
-
Add the solution to the resin and shake for 2-3 hours at room temperature.
-
Wash the resin thoroughly with a solution containing sodium diethyldithiocarbamate to scavenge residual palladium, followed by DMF and DCM washes.
Protocol 3.1.3: Dde/ivDde Group Removal
-
Swell the Dde/ivDde-protected peptide-resin in DMF.
-
Treat the resin with a solution of 2% hydrazine in DMF for 3-10 minutes (for Dde) or up to 1 hour (for ivDde).
-
Drain the solution.
-
Repeat the treatment until deprotection is complete (monitor by LC-MS).
-
Wash the resin thoroughly with DMF and DCM.
Diagram of Orthogonal Deprotection Strategies
Caption: Orthogonal deprotection for on-resin modification.
Quantitative Data and Considerations
Quantitative data for the synthesis and use of Fmoc-2-Methyl-D-lysine(Boc)-OH is not extensively reported. However, based on data for similar modified amino acids, high coupling efficiencies (>95%) can be expected when using modern coupling reagents like HATU. The yield for the synthesis of the Fmoc-L-Lys(Boc)(Me)-OH building block has been reported to be as high as 93%.[4]
Table of Expected Performance for Protecting Group Strategies
| Protecting Group Strategy | Building Block Synthesis Yield (Estimated) | Coupling Efficiency (SPPS) | Deprotection Efficiency | Key Considerations |
| Fmoc/Boc | High (~90%) | >95% | >99% | Standard and robust for linear peptides. |
| Fmoc/Mtt | Moderate-High | >95% | >95% | Risk of partial cleavage with repeated Fmoc deprotection. |
| Fmoc/Alloc | Moderate | >95% | >95% | Requires careful removal of palladium catalyst. |
| Fmoc/Dde | Moderate | >95% | >90% | Potential for Dde migration to free amines. |
| Fmoc/ivDde | Moderate | >95% | Variable | More stable than Dde, but can be difficult to remove completely. |
Conclusion
The standard Fmoc/Boc strategy using the Fmoc-D-Lys(Me,Boc)-OH building block is a reliable and efficient method for the incorporation of this compound into peptides for most applications. For more complex synthetic targets requiring on-resin side-chain modification, a range of orthogonal protecting groups such as Mtt, Alloc, and Dde/ivDde offer the necessary flexibility. The choice of the optimal protecting group strategy will depend on the specific peptide sequence, the desired modifications, and the overall synthetic plan. Careful consideration of the stability and deprotection conditions of each protecting group is crucial for the successful synthesis of complex peptides containing this compound.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Buy Fmoc-D-Lys(Me,Boc)-OH (EVT-3057928) | 2044709-77-3 [evitachem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Containing 2-Methyl-D-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as 2-Methyl-D-lysine, into peptides is a key strategy in drug discovery and development. These modifications can enhance peptide stability, receptor affinity, and pharmacokinetic properties. Mass spectrometry (MS) is an indispensable tool for the characterization and quantification of such modified peptides. This document provides detailed application notes and protocols for the analysis of peptides containing this compound using mass spectrometry.
The methodologies outlined are based on established principles of post-translational modification (PTM) analysis and can be adapted for various research and development applications.[1][2][3]
Core Principles of Analysis
The mass spectrometric analysis of peptides containing this compound follows the general workflow for proteomic and peptidomic analysis. Key considerations for this specific modification include:
-
Mass Shift: The incorporation of this compound will result in a predictable mass shift in the peptide compared to its unmodified counterpart. This mass shift is a primary indicator of the presence of the modification.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is crucial for confirming the identity of the peptide and localizing the this compound residue. The fragmentation pattern will provide sequence information and reveal characteristic losses associated with the modified amino acid.
-
Quantitative Analysis: Stable isotope labeling or label-free quantification methods can be employed to determine the relative or absolute abundance of the this compound-containing peptide in various samples.[4]
Experimental Workflow
The general workflow for the analysis of peptides containing this compound is depicted below. This process begins with sample preparation and culminates in data analysis and interpretation.
References
- 1. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 2. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Interpreting Tandem MS Fragmentation Patterns of 2-Methyl-D-lysine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the interpretation of tandem mass spectrometry (MS/MS) fragmentation patterns of 2-Methyl-D-lysine. Understanding these patterns is crucial for the structural elucidation and quantification of this modified amino acid in various research and drug development applications. This note includes a proposed fragmentation pathway, a detailed experimental protocol for analysis, and a summary of expected quantitative data.
Introduction
This compound is a modified amino acid of interest in various biological and pharmaceutical studies. Mass spectrometry, particularly tandem MS, is a powerful analytical technique for the identification and characterization of such modified small molecules. Collision-Induced Dissociation (CID) is a commonly used fragmentation technique that provides structural information by breaking precursor ions into product ions. The resulting fragmentation pattern serves as a fingerprint for the molecule, enabling its unambiguous identification. This application note outlines the expected fragmentation behavior of this compound and provides a protocol for its analysis.
Predicted Fragmentation Pathway of this compound
Upon electrospray ionization (ESI) in positive ion mode, this compound is expected to form a protonated precursor ion [M+H]⁺. When subjected to CID, this precursor ion will undergo a series of fragmentation reactions. The primary fragmentation pathways are predicted to involve the neutral loss of small molecules such as water (H₂O), formic acid (HCOOH), and the cleavage of the lysine side chain.
A key fragmentation route for α-amino acids involves the loss of water and carbon monoxide, often in a concerted manner as formic acid. Another characteristic fragmentation is the loss of the amine-containing side chain. For this compound, the presence of the methyl group on the alpha-amino group can influence the charge distribution and subsequent fragmentation.
Below is a diagram illustrating the predicted fragmentation pathway of protonated this compound.
Experimental Protocol
This protocol describes a general method for the analysis of a this compound standard using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) system.
1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.
2. Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
MS Scan Mode:
-
Full Scan (MS1): Scan range m/z 50-250 to determine the precursor ion mass.
-
Product Ion Scan (MS/MS): Select the precursor ion of this compound (m/z 161.13) for fragmentation.
-
-
Collision Gas: Argon
-
Collision Energy: Optimize the collision energy to obtain a rich fragmentation spectrum. A starting point of 15-25 eV is recommended.
4. Data Analysis
-
Acquire and process the data using the instrument's software.
-
Identify the precursor ion in the full scan spectrum.
-
Analyze the product ion spectrum to identify the characteristic fragment ions and their relative abundances.
Below is a workflow diagram for the experimental and data analysis process.
Application Notes & Protocols: Generation and Characterization of Antibodies Specific to 2-Methyl-D-lysine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the generation and characterization of antibodies specifically targeting 2-Methyl-D-lysine, a post-translational modification of emerging interest. Detailed protocols for key applications are provided, along with representative data and visualizations to facilitate experimental design and execution.
Introduction
Protein methylation is a critical post-translational modification (PTM) that plays a fundamental role in regulating a wide array of cellular processes, including gene expression, signal transduction, and protein stability.[1] While lysine methylation has been extensively studied in the context of histones, its occurrence on non-histone proteins is increasingly recognized as a key regulatory mechanism in both health and disease.[1][2] The development of antibodies that can specifically recognize methylated lysine residues is crucial for advancing our understanding of these processes.[3] This document focuses on the generation and characterization of antibodies targeting the specific modification of this compound.
Antibody Generation
The generation of highly specific antibodies against small modifications like methylation requires a carefully designed immunogen. A common and effective strategy is to use a synthetic peptide incorporating the this compound residue, conjugated to a carrier protein to enhance immunogenicity.
Logical Workflow for Antibody Generation
References
Probing the Interactome of Methylated Proteins: Application Notes and Protocols for Studying Protein-Protein Interactions with Methyl-Lysine Containing Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of proteins are critical regulatory mechanisms in a vast array of cellular processes. Among these, the methylation of lysine residues plays a pivotal role in modulating protein-protein interactions, thereby influencing signaling pathways, chromatin remodeling, and gene expression. The study of these interactions is crucial for understanding fundamental biology and for the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for the investigation of protein-protein interactions mediated by methylated lysine residues. While the initial focus was on 2-Methyl-D-lysine containing probes, the available literature does not provide specific applications for this particular compound. Therefore, this guide has been broadened to encompass the use of more widely documented methyl-lysine containing probes and affinity reagents. The methodologies described herein are designed to enable researchers to identify and characterize the "reader" proteins that recognize and bind to methylated lysine motifs, as well as to elucidate the functional consequences of these interactions.
Application Notes
Methyl-lysine containing probes, in conjunction with affinity-based methods, are powerful tools for dissecting the complex network of protein-protein interactions governed by lysine methylation. These probes can be synthetic peptides mimicking a methylated protein sequence or small molecules that target methyl-lysine binding domains. The primary applications of these tools include:
-
Identification of Novel "Reader" Proteins: Methyl-lysine binding domains are protein modules that specifically recognize methylated lysine residues. By using biotinylated methyl-lysine peptides as bait, researchers can perform pull-down assays from cell lysates to isolate and identify previously unknown reader proteins.[1][2]
-
Validation of Protein-Protein Interactions: Once a putative interaction is identified, its authenticity can be confirmed through various in vitro and in vivo techniques. GST pull-down assays, where a GST-tagged reader protein is used to pull down a methylated binding partner (or vice versa), are a common validation method.[3][4]
-
Quantitative Characterization of Binding Affinities: Isothermal Titration Calorimetry (ITC) is a biophysical technique used to measure the thermodynamic parameters of binding events. ITC can be employed to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a methyl-lysine containing probe and its binding partner.
-
Mapping Interaction Interfaces: Chemical cross-linking coupled with mass spectrometry (MS) can be used to identify the specific amino acid residues at the interface of an interaction.[5][6][7][8][9] This provides valuable structural information about the protein complex.
-
Elucidation of Signaling Pathways: By identifying the proteins that interact with methylated substrates, researchers can begin to piece together the signaling pathways that are regulated by lysine methylation. This can reveal novel regulatory mechanisms and potential targets for therapeutic intervention.
Quantitative Data Presentation
The following tables provide examples of the types of quantitative data that can be obtained from the experiments described in the protocols section.
Table 1: Binding Affinities of Methyl-Lysine Probes to Reader Domain 'X' Determined by Isothermal Titration Calorimetry (ITC)
| Probe | Binding Affinity (Kd) (µM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| Peptide-Kme1 (Monomethylated) | 15.2 | 1.05 | -8.5 | -1.2 |
| Peptide-Kme2 (Dimethylated) | 5.8 | 0.98 | -9.2 | -0.5 |
| Peptide-Kme3 (Trimethylated) | 25.7 | 1.10 | -7.8 | -1.8 |
| Unmodified Peptide | No Binding Detected | N/A | N/A | N/A |
Table 2: Enrichment of Interacting Proteins from a Pull-Down Assay with a Biotinylated di-Methyl-Lysine Peptide Probe Analyzed by Mass Spectrometry
| Protein ID | Protein Name | Fold Enrichment (Probe vs. Control) | p-value |
| P12345 | Reader Domain Protein 1 (RDP1) | 15.3 | < 0.001 |
| Q67890 | Zinc Finger Protein 23 (ZFP23) | 8.7 | < 0.005 |
| R24680 | Chromatin Remodeling Factor (CRF5) | 4.2 | < 0.05 |
| S13579 | Heat Shock Protein 70 (HSP70) | 1.2 (non-specific) | > 0.05 |
Experimental Protocols
Protocol 1: Pull-Down Assay to Identify Reader Proteins Using Biotinylated Methyl-Lysine Peptides
This protocol describes the use of a biotinylated peptide containing a mono- or di-methylated lysine residue to capture and identify interacting "reader" proteins from a cell lysate.
Materials:
-
Biotinylated mono- or di-methyl-lysine peptide probe (and an unmodified control peptide)
-
Streptavidin-conjugated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Cell culture of interest
-
SDS-PAGE gels and Western blotting apparatus
-
Mass spectrometer for protein identification
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes with gentle agitation.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Bead Preparation and Peptide Immobilization:
-
Resuspend the streptavidin magnetic beads in wash buffer.
-
Wash the beads three times with wash buffer, using a magnetic stand to separate the beads from the supernatant.
-
Incubate the beads with the biotinylated methyl-lysine peptide (or control peptide) for 1 hour at 4°C with gentle rotation to immobilize the peptide.
-
Wash the peptide-coated beads three times with wash buffer to remove unbound peptide.
-
-
Pull-Down of Interacting Proteins:
-
Incubate the peptide-coated beads with the cell lysate (e.g., 1 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Separate the beads from the lysate using a magnetic stand.
-
Wash the beads five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie or silver staining.
-
For identification of unknown interactors, excise the protein bands of interest and subject them to in-gel digestion followed by LC-MS/MS analysis.[10]
-
For validation of a known interactor, perform a Western blot using an antibody specific to the protein of interest.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Quantitative Binding Analysis
This protocol describes the use of ITC to measure the binding affinity between a methyl-lysine containing peptide and a purified reader protein.
Materials:
-
Isothermal Titration Calorimeter
-
Purified reader protein (in a suitable buffer, e.g., PBS or HEPES)
-
Synthetic methyl-lysine peptide (and an unmodified control peptide) dissolved in the same buffer as the protein
-
Degassing station
Procedure:
-
Sample Preparation:
-
Prepare a solution of the reader protein at a concentration typically in the range of 10-50 µM.
-
Prepare a solution of the methyl-lysine peptide at a concentration 10-20 times higher than the protein concentration.
-
Ensure both the protein and peptide solutions are in the exact same buffer to minimize heat of dilution effects.
-
Degas both solutions for 10-15 minutes immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the reader protein solution into the sample cell of the ITC instrument.
-
Load the methyl-lysine peptide solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume (e.g., 2-10 µL), and the number of injections (e.g., 20-30).
-
-
Data Acquisition:
-
Perform an initial injection to remove any air from the syringe and then begin the series of injections.
-
The instrument will measure the heat change upon each injection of the peptide into the protein solution.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument.
-
This analysis will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Visualizations
References
- 1. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 2. qyaobio.com [qyaobio.com]
- 3. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 5. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Proteome-wide enrichment of proteins modified by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallography of Proteins Modified with 2-Methyl-D-lysine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural determination of proteins modified with 2-Methyl-D-lysine using X-ray crystallography. The information is targeted toward researchers in structural biology, biochemistry, and drug development who are interested in understanding the structural and functional consequences of this specific post-translational modification.
Introduction
Protein function is intricately regulated by a wide array of post-translational modifications (PTMs). Among these, the methylation of lysine residues plays a pivotal role in numerous cellular processes, including signal transduction, chromatin regulation, and protein-protein interactions. While methylation of L-lysine is well-studied, the structural and functional implications of incorporating non-canonical amino acids, such as D-isomers of methylated lysine, are an emerging area of research.
This document outlines the current methodologies for producing proteins containing methylated lysine and provides a detailed protocol for their crystallization and subsequent structure determination by X-ray crystallography. It is important to note that the incorporation of D-amino acids into proteins is a non-trivial process and often requires specialized chemical or enzymatic synthesis techniques, as it is not a modification that occurs through standard ribosomal protein synthesis.
Data Presentation
The following table summarizes the successful application of reductive methylation as a strategy to rescue protein crystallization for several proteins that were previously intractable to structural analysis. This data is adapted from studies on L-lysine methylation but provides a strong rationale for employing similar strategies for proteins containing this compound.
| Protein Target | Organism of Origin | Number of Lysine Residues | Number of Methylated Lysines | Change in pI | Crystal Quality Improvement |
| MVEV Methyltransferase | Murray Valley encephalitis virus | 22 | 19 | >10 to 9.2 | Produced three crystal forms diffracting to better than 2.1 Å |
| A Dimeric Protein (unnamed) | Not specified | 21 | 20 | 5.5 to 5.2 | Crystallized within hours, structure determined to 2.9 Å |
| A Histidine Triad Protein | Haemophilus influenzae | 14 | 13 | 9.4 to 8.7 | Diffracted to 1.8 Å, structure solved by molecular replacement |
Experimental Protocols
Protocol 1: Reductive Methylation of Purified Protein
This protocol describes the chemical modification of lysine residues in a purified protein sample. This method is generally applicable and can be adapted for proteins containing D-lysine, provided the D-lysine is already incorporated into the polypeptide chain.
Materials:
-
Purified protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 250 mM NaCl)
-
Dimethylamine-borane complex (DMAB) solution (1 M, freshly prepared)
-
Formaldehyde solution (1 M, from a 37% stock)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Dialysis tubing or centrifugal concentrators for buffer exchange
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1 mg/mL or less in 50 mM HEPES, pH 7.5, 250 mM NaCl.
-
Initiation of Methylation: For each 1 mL of protein solution, add 20 µL of freshly prepared 1 M DMAB and 40 µL of 1 M formaldehyde.
-
Incubation: Gently mix the reaction and incubate at 4°C for 2 hours.
-
Second Addition: Add another 20 µL of 1 M DMAB and 40 µL of 1 M formaldehyde to the reaction mixture.
-
Continued Incubation: Continue the incubation at 4°C for an additional 2 hours.
-
Quenching the Reaction: To stop the reaction, add a quenching solution, such as Tris-HCl, to a final concentration of 100 mM.
-
Removal of Reagents: Remove excess reagents by dialysis against a suitable storage buffer or by using centrifugal concentrators.
-
Verification of Methylation: Confirm the extent of methylation using mass spectrometry. An incomplete reaction can be identified by a series of ion species separated by 14 Da, corresponding to the addition of single methyl groups.
Protocol 2: Crystallization of Methylated Protein
This protocol provides a general guideline for setting up crystallization trials for the modified protein. The optimal conditions will need to be determined empirically for each protein.
Materials:
-
Methylated protein solution (concentrated to 5-15 mg/mL)
-
Crystallization screens (commercial or custom)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Coverslips (for hanging drop) or sealing tape (for sitting drop)
Procedure:
-
Protein Concentration: Concentrate the purified, methylated protein to a suitable concentration, typically between 5 and 15 mg/mL.
-
Crystallization Setup: Set up crystallization trials using vapor diffusion methods (hanging or sitting drop).
-
Hanging Drop: Pipette 1 µL of the protein solution onto a siliconized coverslip. Add 1 µL of the reservoir solution from a crystallization screen to the protein drop. Invert the coverslip and seal it over the corresponding reservoir well.
-
Sitting Drop: Pipette 1 µL of the protein solution into the drop well of a sitting drop plate. Add 1 µL of the reservoir solution to the protein drop. Seal the well with clear tape.
-
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Crystal Monitoring: Regularly inspect the drops for crystal growth over a period of days to weeks.
-
Optimization: If initial screens yield promising hits (e.g., microcrystals or precipitate), optimize the conditions by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals. Commonly successful conditions for methylated proteins include 20% PEG 3350 or high salt conditions.[1]
Mandatory Visualization
Caption: Workflow for X-ray crystallography of proteins with this compound.
Caption: Reductive methylation of a lysine residue.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Methyl-D-lysine in Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the analysis of 2-Methyl-D-lysine, a non-standard post-translational modification (PTM), in proteins using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited specific literature on this compound, this document presents generalized methodologies adapted from established protocols for the analysis of canonical lysine methylation. The provided protocols cover protein expression and isotopic labeling, NMR data acquisition and analysis, and complementary mass spectrometry techniques. Furthermore, a hypothetical signaling pathway involving this compound is presented to illustrate its potential biological context.
Introduction to this compound and its Analysis
Lysine methylation is a crucial post-translational modification that plays a significant role in regulating protein function, protein-protein interactions, and signaling pathways. While mono-, di-, and tri-methylation of the ε-amino group of L-lysine are well-studied, non-standard modifications such as methylation at other positions or on D-amino acids represent a new frontier in proteomics. This compound is one such novel modification. Its presence in proteins and its biological function are yet to be extensively explored.
NMR spectroscopy is a powerful technique for the atomic-level characterization of protein structure and dynamics, making it an ideal tool to study the impact of PTMs like this compound. These notes provide a roadmap for researchers to approach the analysis of this unique modification.
NMR Spectroscopy for the Analysis of this compound
NMR spectroscopy can provide high-resolution information on the local environment of the this compound residue, its impact on protein folding, and its interactions with other molecules.
Experimental Workflow
The overall workflow for the NMR analysis of a protein containing this compound is outlined below.
Sample Preparation: Protein Expression and Isotopic Labeling
As this compound is a non-standard amino acid, its incorporation into a target protein requires specialized methods.
Protocol 1: Incorporation of this compound and Isotopic Labeling
-
Synthesis of this compound: Chemically synthesize this compound with desired isotopic labels (e.g., ¹³C-methyl group).
-
Protein Expression System: Utilize a cell-free protein expression system, which allows for the efficient incorporation of unnatural amino acids.
-
Isotopic Labeling:
-
For detailed structural studies, express the protein in a medium containing ¹⁵N-labeled amino acids and ¹³C-glucose to achieve uniform ¹⁵N and ¹³C labeling of the protein backbone and sidechains.
-
Supplement the cell-free reaction mixture with the synthesized ¹³C-labeled this compound.
-
-
Protein Purification: Purify the protein containing this compound using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).
-
NMR Sample Preparation: Prepare the NMR sample by buffer exchanging the purified protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.
Key NMR Experiments and Expected Data
A combination of NMR experiments is necessary to identify and characterize the this compound residue.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the primary experiment to detect the methyl group of this compound. A cross-peak will be observed at the ¹H and ¹³C chemical shifts of the methyl group.
-
¹H-¹⁵N HSQC: This experiment provides a fingerprint of the protein, with each peak corresponding to a backbone amide. Chemical shift perturbations in the ¹H-¹⁵N HSQC spectrum upon incorporation of this compound can reveal structural changes.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): ¹H-¹H NOESY experiments (e.g., ¹³C-edited NOESY-HSQC) are crucial for obtaining distance restraints between the methyl protons of this compound and other protons in the protein, which is essential for structural determination.
Table 1: Hypothetical NMR Data for this compound in a Protein
| Parameter | Expected Value/Observation | Significance |
| ¹H Chemical Shift (Methyl) | 1.5 - 2.5 ppm | Sensitive to the local chemical environment. |
| ¹³C Chemical Shift (Methyl) | 15 - 25 ppm | Provides a unique identifier for the methyl group. |
| NOE Contacts | To be determined experimentally | Reveals spatial proximity to other residues. |
| Chemical Shift Perturbations | Observed in neighboring residues | Indicates local structural changes. |
Mass Spectrometry for Validation
Mass spectrometry (MS) is an indispensable tool for confirming the incorporation and identifying the location of this compound.
Protocol 2: Mass Spectrometry Analysis
-
In-solution or In-gel Digestion: Digest the protein with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence, including the mass shift corresponding to the this compound modification. The fragmentation pattern will confirm the identity and location of the modified residue.
Table 2: Hypothetical Mass Spectrometry Data for a this compound Containing Peptide
| Parameter | Expected Value/Observation |
| Parent Ion Mass | Mass of unmodified peptide + 14.01565 Da |
| Key Fragment Ions | b- and y-ions showing the mass of this compound |
Hypothetical Signaling Pathway Involving this compound
While no signaling pathways involving this compound are currently known, we can postulate a generic pathway based on established principles of lysine methylation signaling.
This hypothetical pathway illustrates the dynamic regulation of a protein through this compound modification.
-
Writer (Methyltransferase): An enzyme that specifically installs the 2-methyl group onto a D-lysine residue within a target protein.
-
Eraser (Demethylase): An enzyme that removes the 2-methyl group, allowing for reversible regulation.
-
Reader (Effector Protein): A protein that recognizes and binds to the this compound mark, leading to downstream cellular events.
Conclusion
The analysis of this compound in proteins presents an exciting challenge that can be addressed with a combination of advanced techniques. While specific protocols are yet to be established, the methodologies outlined in these application notes provide a solid foundation for researchers to begin exploring the structural and functional consequences of this novel post-translational modification. The successful application of these NMR and mass spectrometry approaches will be crucial in uncovering the potential biological roles of this compound.
Troubleshooting & Optimization
Overcoming low coupling efficiency of 2-Methyl-D-lysine in SPPS
Topic: Overcoming Low Coupling Efficiency of 2-Methyl-D-lysine
This guide provides troubleshooting advice and detailed protocols for researchers encountering challenges with the incorporation of sterically hindered amino acids, specifically this compound, during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary cause of low coupling efficiency for this compound?
The primary cause is steric hindrance. This compound is an α,α-disubstituted amino acid, meaning it has two substituents on its alpha-carbon (the methyl group and the lysine side chain).[1] This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound peptide, significantly slowing down or preventing the formation of the peptide bond.[1][2] The reactivity of α,α-disubstituted α-amino acids in direct peptide coupling reactions is typically low due to this steric hindrance.[1]
Q2: Which coupling reagents are most effective for sterically hindered residues like this compound?
Standard coupling reagents are often insufficient for hindered couplings. More potent activating reagents are necessary to overcome the steric barrier. Reagents that form highly reactive esters are preferred.
-
Aminium/Uronium Salts: Reagents like HATU, HCTU, and COMU are highly recommended. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its analogs are particularly effective because they react quickly with less epimerization.[3] The OAt esters they form are more reactive than the OBt esters generated by older reagents like HBTU.
-
Phosphonium Salts: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another excellent choice, especially noted for its effectiveness in coupling N-methyl amino acids, which present similar steric challenges.[3]
-
COMU: This reagent is praised for its high reactivity and improved safety profile compared to benzotriazole-based reagents.[3]
Q3: Can modifying the coupling protocol improve the yield for this compound?
Yes, protocol modifications are crucial. When dealing with a difficult coupling, consider the following adjustments:
-
Double Coupling: Perform the coupling step twice. After the first coupling reaction, wash the resin and repeat the procedure with a fresh solution of the activated amino acid.
-
Increased Reaction Time: Extend the coupling time from the standard 60-90 minutes to several hours (e.g., 2-4 hours) or even overnight to allow the reaction to proceed to completion.
-
Increased Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents instead of the usual 1.5-2).
-
Elevated Temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can increase the reaction rate. However, this should be done cautiously as it can also increase the risk of side reactions, including racemization.
Q4: What is "capping" and when should it be used in this context?
Capping is the process of acetylating any unreacted N-terminal amines on the peptide chain after a difficult coupling step. This is done to terminate the growth of failure sequences. If you know the this compound coupling is incomplete (e.g., from a positive Kaiser test), capping with a solution of acetic anhydride and a base like DIEA will prevent the subsequent amino acid from coupling to the unreacted sites.[4] This simplifies the purification of the final target peptide by ensuring that deletion sequences are easily separable.
Data Presentation: Comparison of Recommended Coupling Reagents
The following table summarizes the properties of coupling reagents suitable for sterically hindered amino acids.
| Reagent Name | Full Name | Reagent Type | Key Advantages | Potential Disadvantages |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Highly reactive, fast reaction times, low racemization.[3] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance. | More expensive than HBTU/TBTU. May cause guanidinylation of the free amine. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Generates highly reactive O-6-ClBt esters. Good solubility and performance. | Potential for side reactions associated with aminium salts. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium Salt | More reactive and safer than benzotriazole-based reagents.[3] Requires only one equivalent of base.[3] | Solutions have lower stability compared to HBTU. |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Highly effective for hindered couplings, including N-methyl amino acids.[3] Does not cause guanidinylation. | Solutions in DMF have moderate stability and should be used within 1-2 days. |
| DIC/Oxyma | Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | Carbodiimide + Additive | Oxyma Pure is a safe and non-explosive alternative to HOBt.[5] Reduces epimerization. Avoids side reactions associated with high base concentrations.[5] | Generally less potent than aminium/phosphonium reagents for extremely hindered couplings. |
Experimental Protocols & Visualizations
Protocol 1: High-Efficiency Coupling of this compound via HATU Activation
This protocol is designed to maximize the coupling yield of Fmoc-D-Lys(2-Me, Boc)-OH or a similarly protected derivative onto a resin-bound peptide.
Materials:
-
Fmoc-deprotected peptidyl-resin (1 equivalent)
-
Fmoc-D-Lys(2-Me, Boc)-OH (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin in DMF for 30 minutes. Drain the solvent.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-D-Lys(2-Me, Boc)-OH (4 eq.) and HATU (3.9 eq.) in a minimal volume of anhydrous DMF.
-
Activation: Add DIEA (8 eq.) to the activation solution. Mix for 1-2 minutes. The solution may change color.
-
First Coupling: Immediately add the entire activation solution to the prepared resin. Agitate the reaction vessel at room temperature for 2 hours.
-
Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove all soluble reagents and byproducts.
-
Monitoring (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. A positive result (blue/purple beads) indicates the presence of unreacted primary amines and requires a second coupling.
-
Second Coupling (if required): Repeat steps 2-5 to drive the reaction to completion.
-
Final Washing: After the final coupling step, wash the resin extensively as described in step 5. Proceed to the Fmoc deprotection step for the next amino acid in the sequence.
Diagrams
References
- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Optimizing cleavage and deprotection of 2-Methyl-D-lysine peptides
This guide provides troubleshooting advice and answers to frequently asked questions regarding the final cleavage and deprotection steps for synthetic peptides containing the unnatural amino acid 2-Methyl-D-lysine.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for cleaving a peptide containing this compound from the resin?
The standard procedure involves treating the peptide-resin with a strong acid, typically Trifluoroacetic Acid (TFA), to simultaneously cleave the peptide from the solid support and remove acid-labile side-chain protecting groups. The N-methyl group on the lysine side chain is stable to TFA; the primary focus is on the removal of the ε-amino protecting group (e.g., Boc) and protecting other sensitive residues. The process generally includes incubation in a cleavage cocktail followed by precipitation in cold ether.[1][2]
Q2: How do I select the appropriate cleavage cocktail?
The choice of cleavage cocktail depends entirely on the amino acid composition of your peptide. For peptides containing only non-sensitive amino acids (besides the this compound), a simple mixture of TFA, water, and Triisopropylsilane (TIS) is sufficient. However, if your peptide contains residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Arginine (Arg), specific scavengers must be added to the cocktail to prevent side reactions.[3][4]
Q3: What are scavengers and why are they necessary?
During TFA-mediated cleavage, protective groups are released as highly reactive cationic species (carbocations).[5] These cations can re-attach to or modify nucleophilic side chains of certain amino acids, such as the indole ring of Tryptophan. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive cations before they can cause undesired modifications to the peptide, thus ensuring higher purity of the final product.[2][5]
Q4: How long should the cleavage reaction be performed?
For most peptides, a cleavage time of 1.5 to 3 hours at room temperature is optimal.[3][6] Extending the reaction time is generally not recommended as it can increase the chance of side reactions, particularly the modification of sensitive residues, even when scavengers are present.[3] For peptides with multiple, difficult-to-remove protecting groups like Arg(Pbf), a slightly longer time (up to 4 hours) may be necessary.[3] A small-scale trial cleavage is always recommended to optimize the time for your specific sequence.
Q5: Does the this compound residue itself require special cleavage conditions?
Current literature does not indicate that the this compound moiety itself is prone to acid-catalyzed side reactions during cleavage. The primary considerations are the same as for any other modified peptide: ensuring the complete removal of its side-chain protecting group (typically Boc) and preventing side reactions on other sensitive amino acids within the sequence. The cleavage strategy should be dictated by the most sensitive residue in the peptide.
Data & Protocols
Table 1: Common TFA Cleavage Cocktails
This table summarizes standard cleavage cocktails. Always prepare cocktails fresh before use in a well-ventilated fume hood.[3]
| Reagent Name/Code | Composition (v/v) | Target Peptides & Remarks |
| Standard TFA | 95% TFA, 2.5% Water, 2.5% TIS | For peptides without sensitive residues (Cys, Met, Trp). TIS scavenges t-butyl cations.[1] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | "Odorless" cocktail effective for scavenging trityl groups. Does not adequately protect Met from oxidation.[6] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr, Arg).[4] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Optimized for peptides containing sulfonyl-protected Arginine (Pbf, Pmc).[6] |
Abbreviations: TFA (Trifluoroacetic Acid), TIS (Triisopropylsilane), EDT (1,2-Ethanedithiol)
Table 2: Scavenger Selection Guide
Use this guide to determine which scavengers to include based on the amino acids present in your peptide sequence.
| Sensitive Amino Acid | Side Reaction Risk | Recommended Scavenger(s) |
| Tryptophan (Trp) | Alkylation of the indole ring | 1,2-Ethanedithiol (EDT), Thioanisole |
| Methionine (Met) | Oxidation to sulfoxide | Thioanisole, Dithiothreitol (DTT) |
| Cysteine (Cys) | Re-attachment of trityl groups, oxidation | 1,2-Ethanedithiol (EDT), Triisopropylsilane (TIS) |
| Tyrosine (Tyr) | Alkylation of the phenol ring | Phenol, Thioanisole |
| Arginine (Arg) | Incomplete deprotection, sulfonation (from Pmc/Pbf) | Thioanisole, Water |
Detailed Experimental Protocol: Standard Cleavage & Precipitation
This protocol is for a standard cleavage on a ~0.1 mmol scale.
-
Resin Preparation:
-
Wash the peptide-resin thoroughly with Dichloromethane (DCM) (3x) to remove residual DMF.
-
Dry the resin completely under a high vacuum for at least 3 hours, or overnight. This is a critical step.[5]
-
-
Cleavage Reaction:
-
Place the dried resin in a suitable reaction vessel.
-
Prepare the appropriate cleavage cocktail (e.g., 10 mL of Reagent K) fresh and cool it in an ice bath.
-
Add the cold cleavage cocktail to the resin. Allow the reaction to proceed at room temperature with occasional swirling for 1.5 - 2 hours.[3]
-
-
Peptide Isolation:
-
Filter the reaction mixture through a sintered glass funnel to separate the resin beads.
-
Wash the resin with a small volume of fresh TFA (1-2 mL) and combine the filtrates.[6]
-
In a separate centrifuge tube, add 40-50 mL of ice-cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing to precipitate the crude peptide.[1]
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold ether, repeating the centrifugation and decanting steps.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether. The peptide is now ready for purification and analysis.
-
Visual Guides & Workflows
Caption: Standard workflow for peptide cleavage and isolation.
Caption: How scavengers prevent peptide modification.
Troubleshooting Guide
Q: My final peptide yield is very low. What could be the cause?
-
Incomplete Cleavage: The peptide may not have been fully cleaved from the resin. This can happen with sterically hindered sequences or inefficient cleavage cocktails. Consider extending the cleavage time by 30-60 minutes or using a stronger cocktail (e.g., Reagent K).
-
Poor Precipitation: Ensure the diethyl ether is ice-cold and used in sufficient volume (at least 10x the volume of the TFA filtrate). Also, confirm the peptide is not soluble in ether. If it is, alternative workup procedures may be necessary.
-
Incompletely Dried Resin: Residual DMF or other solvents in the resin before cleavage can inhibit the reaction.[2] Ensure the resin is thoroughly dried under a high vacuum.[5]
Q: Mass spectrometry shows peaks corresponding to +56 or +74 Da. What are these?
-
These masses often correspond to common adducts from the cleavage process. A +56 Da mass gain can indicate t-butylation, where a tert-butyl cation has attached to a nucleophilic side chain like Trp, Met, or Cys.[2] A +74 Da adduct can sometimes be attributed to an incomplete removal of a Boc protecting group.
-
Solution: This is a classic sign of insufficient scavenging. Increase the concentration of your scavengers (especially TIS for t-butyl groups) or switch to a more robust cocktail like Reagent K.
Q: HPLC analysis shows multiple peaks, indicating low purity. How can I improve this?
-
Scavenging Issues: As above, poor scavenging is the most common cause of multiple side products. Review your sequence and ensure you are using the correct scavengers for all sensitive amino acids present (see Table 2).
-
Oxidation: If your peptide contains Met or Cys, oxidation can occur. Ensure your cleavage is performed under an inert atmosphere (e.g., nitrogen) and that all reagents are fresh.
-
Incomplete Deprotection: Some protecting groups, especially on Arg (Pbf/Pmc), can be slow to remove.[3] This results in partially protected species. You can monitor the deprotection progress over time with a small test cleavage followed by LC-MS analysis to determine the optimal reaction time.
Q: I see a peak corresponding to my peptide minus a specific amino acid. What happened?
-
This could indicate acid-catalyzed hydrolysis of the peptide backbone, which can occur at particularly sensitive dipeptide sequences like Asp-Pro under prolonged exposure to strong acid.[7]
-
Solution: Minimize cleavage time to what is necessary for deprotection. Ensure the reaction is not overheating. Performing the cleavage in an ice bath can sometimes mitigate these side reactions, though it may require a longer reaction time.
Caption: A decision tree for troubleshooting common issues.
References
Technical Support Center: Purifying 2-Methyl-D-lysine Modified Proteins
Welcome to the technical support center for challenges in the purification of 2-Methyl-D-lysine modified proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying proteins modified with this compound?
A1: Purifying proteins containing this compound, an unnatural amino acid (UAA), presents a unique set of challenges that stem from its distinct biochemical properties. The main difficulties include:
-
Protein Misfolding and Aggregation: The presence of a D-amino acid can disrupt the native L-polypeptide chain, potentially leading to improper folding, increased hydrophobicity, and a higher propensity for aggregation.[1]
-
Altered Isoelectric Point (pI): While lysine methylation preserves the positive charge at physiological pH, the specific modification and the D-configuration can subtly alter the protein's overall isoelectric point, complicating ion-exchange chromatography.[2]
-
Low Expression Yields: The incorporation of unnatural amino acids into proteins during expression can be inefficient, leading to low yields of the target modified protein.
-
Lack of Specific Affinity Resins: Unlike standard tags such as His-tag or GST-tag, there are no commercially available affinity resins that specifically recognize this compound, necessitating a more classical multi-step purification strategy.
Q2: How does this compound modification affect the isoelectric point (pI) of a protein?
A2: The ε-amine group of lysine has a pKa of approximately 10.5, meaning it is protonated and carries a +1 charge at physiological pH.[2][3] Monomethylation of this group does not significantly alter the pKa, thus preserving the positive charge.[2] Therefore, the incorporation of this compound is not expected to cause a drastic shift in the protein's pI. However, minor changes in the local chemical environment due to the methyl group and the D-stereochemistry could lead to a slight deviation. This makes it crucial to perform pH scouting when developing an ion-exchange chromatography step.
Q3: Can I use standard affinity tags (e.g., His-tag) when purifying a this compound modified protein?
A3: Yes, and it is highly recommended. Using a standard affinity tag, such as a polyhistidine (His-tag), is an excellent strategy for the initial capture and enrichment of your target protein from the cell lysate.[4][5] This step can significantly simplify the purification workflow by removing the bulk of host cell proteins. Subsequent polishing steps, like ion-exchange and size-exclusion chromatography, can then be used to separate the correctly modified protein from unmodified versions and aggregates.
Troubleshooting Guides
Problem 1: Low Yield of Purified Protein
Symptoms:
-
Very faint or no band of the target protein on SDS-PAGE after purification.
-
Low protein concentration as determined by spectrophotometry (e.g., A280).
| Possible Cause | Troubleshooting Steps |
| Inefficient UAA Incorporation | Optimize the expression conditions. This may include adjusting the concentration of the this compound in the growth media, using different host strains engineered for UAA incorporation, or varying the induction time and temperature.[6][7][8] |
| Protein Degradation | Add protease inhibitors to your lysis buffer. Keep the protein sample on ice or at 4°C throughout the purification process to minimize proteolytic activity. |
| Loss of Protein During a Specific Step | Analyze samples from each stage of the purification process (e.g., lysate, flow-through, wash, and elution fractions) by SDS-PAGE to identify where the protein is being lost. |
Problem 2: Protein Aggregation and Precipitation
Symptoms:
-
Visible precipitate forming in the protein solution, often after elution or concentration.
-
Cloudy appearance of the protein sample.[9]
-
Presence of high molecular weight species in the void volume during size-exclusion chromatography.
| Possible Cause | Troubleshooting Steps |
| Misfolding due to D-Amino Acid | Optimize buffer conditions. This can include adjusting the pH, ionic strength, or including stabilizing additives like glycerol, arginine, or non-detergent sulfobetaines.[10] Consider performing purification steps at a lower temperature (e.g., 4°C). |
| High Protein Concentration | Avoid over-concentrating the protein. If high concentrations are necessary, do so in a buffer that has been optimized for stability. It may be beneficial to add stabilizing excipients before concentration. |
| Incorrect Buffer Conditions | Ensure the buffer pH is at least one unit away from the protein's pI to maintain surface charge and solubility.[11] Perform a buffer screen to identify optimal conditions for solubility. |
Problem 3: Poor Separation during Ion-Exchange Chromatography (IEX)
Symptoms:
-
The protein does not bind to the column or elutes in the flow-through.
-
The protein binds too tightly and does not elute under standard conditions.
-
Poor resolution between the target protein and contaminants.
| Possible Cause | Troubleshooting Steps |
| Incorrect pH or Buffer Choice | The protein's pI may be different than predicted. Perform a pH scouting experiment to determine the optimal pH for binding. For cation-exchange chromatography, the buffer pH should be below the pI; for anion-exchange, it should be above the pI.[11][12] |
| Inappropriate Salt Gradient | If the protein elutes too early, decrease the starting salt concentration of the gradient. If it binds too tightly, increase the final salt concentration or use a steeper gradient. |
| Protein is Aggregated | Aggregated protein may not interact with the IEX resin as expected. Consider performing size-exclusion chromatography prior to IEX to remove aggregates.[9] |
Quantitative Data Summary
The introduction of this compound can alter the physicochemical properties of the amino acid side chain, which in turn affects the behavior of the protein during purification.
| Property | L-Lysine | L-Monomethyl-lysine | This compound (Predicted) | Impact on Purification |
| Stereochemistry | L-configuration | L-configuration | D-configuration | May disrupt protein secondary and tertiary structure, potentially leading to misfolding and aggregation.[1] |
| Charge at pH 7.4 | +1 | +1 | +1 | The protein should still be amenable to cation-exchange chromatography. |
| pKa of Side Chain | ~10.5[2][3] | ~10.2 - 10.7[2] | ~10.2 - 10.7 | Minimal change in charge behavior over a typical pH range for purification. |
| Hydrophobicity | Low | Slightly Increased | Slightly Increased | The addition of a methyl group may slightly increase hydrophobic interactions, which could be a factor in aggregation. |
| Hydrogen Bonding | Donor | Donor | Donor | The ability to form hydrogen bonds is retained. |
Experimental Protocols & Workflows
A typical purification workflow for a this compound modified protein expressed with an N-terminal His-tag is outlined below.
References
- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Biotechnology applications of amino acids in protein purification and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoelectric point - Wikipedia [en.wikipedia.org]
- 12. ucl.ac.uk [ucl.ac.uk]
Preventing side reactions during the synthesis of 2-Methyl-D-lysine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 2-Methyl-D-lysine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common stereoselective approach using a chiral auxiliary.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (Poor Stereocontrol) | 1. Incomplete deprotonation leading to a mixture of enolates.2. Racemization of the enolate intermediate.3. Incorrect temperature control during alkylation.4. Steric hindrance from bulky protecting groups. | 1. Use a stronger, non-nucleophilic base (e.g., LDA, LHMDS).2. Maintain a low reaction temperature (-78 °C) during enolate formation and alkylation.3. Choose a less sterically demanding chiral auxiliary if possible.4. Optimize the solvent system to favor one transition state. |
| Formation of Di-methylated Byproduct | 1. Use of an excess of the methylating agent (e.g., methyl iodide).2. Reaction temperature is too high, increasing reactivity. | 1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the methylating agent.2. Add the methylating agent slowly at a low temperature (-78 °C) to control the reaction rate. |
| Low Overall Yield | 1. Incomplete reaction at any step (protection, alkylation, deprotection).2. Degradation of intermediates or product during workup or purification.3. Inefficient removal of the chiral auxiliary. | 1. Monitor reaction progress by TLC or LC-MS.2. Use appropriate quenchers and maintain pH during workup.3. Employ optimized conditions for chiral auxiliary cleavage (e.g., specific hydrolysis conditions). |
| Racemization of the Final Product | 1. Harsh acidic or basic conditions during deprotection or purification.2. Elevated temperatures for prolonged periods. | 1. Use milder deprotection methods (e.g., enzymatic cleavage for certain protecting groups).2. Perform purification at room temperature or below if possible.3. Avoid prolonged exposure to strong acids or bases. |
| Side-chain (ε-amino) Methylation | 1. Incomplete protection of the ε-amino group of lysine. | 1. Ensure complete protection of the ε-amino group before α-methylation, confirmed by NMR or MS analysis of the protected starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving high stereoselectivity in the synthesis of this compound?
A1: The most critical step is the diastereoselective alkylation of the enolate derived from the protected D-lysine attached to a chiral auxiliary. Precise control of the reaction temperature (typically -78 °C), the choice of a suitable non-nucleophilic base for deprotonation, and the selection of an effective chiral auxiliary are paramount for achieving high diastereomeric excess.
Q2: How can I minimize the formation of the 2,2-dimethyl-D-lysine byproduct?
A2: To minimize di-methylation, it is crucial to control the stoichiometry of the methylating agent, such as methyl iodide. Using a slight excess (around 1.1 to 1.2 equivalents) is generally sufficient. Additionally, maintaining a low reaction temperature and adding the methylating agent slowly will help to prevent over-alkylation.
Q3: What are the best protecting groups for the α-amino, ε-amino, and carboxyl groups of D-lysine during α-methylation?
A3: A common strategy involves protecting the α-amino group as part of the chiral auxiliary (e.g., a pseudoephedrine amide or an Evans oxazolidinone). The ε-amino group is typically protected with a base-stable group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). The carboxyl group is often activated and coupled to the chiral auxiliary.
Q4: I am observing significant racemization. What are the likely causes and how can I prevent it?
A4: Racemization can occur if the chiral center is deprotonated and reprotonated under conditions that are not stereocontrolled[1][2]. This can happen with a strong base if the reaction is not properly controlled. Additionally, harsh deprotection conditions (strong acid or base) can lead to racemization[3]. To prevent this, use a non-nucleophilic base at low temperatures for the alkylation step and choose mild deprotection methods.
Q5: What is a suitable method for purifying the final this compound product?
A5: After cleavage of the protecting groups and the chiral auxiliary, the crude product can be purified using ion-exchange chromatography. This technique separates compounds based on their charge, which is effective for isolating the desired amino acid from uncharged organic impurities and byproducts.
Experimental Protocols
General Protocol for Asymmetric α-Methylation of D-Lysine using a Pseudoephedrine Chiral Auxiliary
This protocol outlines a representative procedure for the synthesis of this compound.
1. Protection of D-Lysine:
-
Protect the ε-amino group of D-lysine with a suitable protecting group (e.g., Boc anhydride).
-
Protect the α-amino group with another orthogonal protecting group (e.g., Fmoc-OSu).
-
Protect the carboxylic acid group as a methyl or ethyl ester.
2. Coupling to Chiral Auxiliary:
-
Cleave the carboxyl ester to the free acid.
-
Couple the fully protected D-lysine to (1R,2R)-pseudoephedrine using a standard peptide coupling reagent (e.g., DCC/DMAP or HATU) to form the corresponding amide.
-
Selectively remove the α-amino protecting group.
3. Diastereoselective α-Methylation:
-
Dissolve the pseudoephedrine amide of D-lysine in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to form the lithium enolate.
-
After stirring for a defined period (e.g., 30-60 minutes), add methyl iodide slowly.
-
Allow the reaction to proceed at -78 °C until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
4. Cleavage of Chiral Auxiliary and Protecting Groups:
-
Hydrolyze the amide bond to cleave the chiral auxiliary, typically under acidic or basic conditions.
-
Remove the ε-amino protecting group using appropriate conditions (e.g., TFA for Boc group).
5. Purification:
-
Purify the crude this compound by ion-exchange chromatography.
-
Characterize the final product by NMR, mass spectrometry, and polarimetry to confirm its structure and stereochemical purity.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions during α-methylation of D-lysine.
References
Technical Support Center: Enhancing Detection of 2-Methyl-D-lysine in Complex Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the detection and quantification of 2-Methyl-D-lysine in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound?
A1: The primary challenges in detecting this compound include:
-
Low Abundance: D-amino acids and their derivatives are typically found in much lower concentrations than their L-counterparts in most biological systems.
-
Stereospecificity: Differentiating this compound from 2-Methyl-L-lysine and other methylated lysine isomers requires highly specific analytical methods.
-
Matrix Effects: Complex biological samples (e.g., plasma, tissue homogenates) contain numerous interfering substances that can suppress or enhance the analytical signal, leading to inaccurate quantification.
Q2: Which analytical techniques are most suitable for the detection and quantification of this compound?
A2: Liquid chromatography-mass spectrometry (LC-MS) is the most powerful and widely used technique for the analysis of this compound. It offers high sensitivity, selectivity, and the ability to perform stereospecific separation. Other techniques that can be employed, often in conjunction with LC-MS, include:
-
Immunoassays (ELISA): While less common for D-amino acids, a highly specific antibody could be used for high-throughput screening. However, the development of such an antibody is a significant undertaking.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information but generally has lower sensitivity compared to MS, making it challenging for low-abundance analytes in complex mixtures.
Q3: Are there commercially available antibodies specific for this compound?
A3: Currently, there is a lack of commercially available antibodies that are specifically validated for the detection of this compound. While several companies offer pan-methyl-lysine antibodies or antibodies against specific methylated L-lysine residues, their cross-reactivity with the D-isomer is generally not characterized.[1][2] Researchers may need to generate custom antibodies for this specific target.
Troubleshooting Guides
Mass Spectrometry (LC-MS/MS)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | Inappropriate column chemistry or mobile phase composition. | - Optimize the mobile phase pH and organic solvent gradient. - Screen different chiral columns (e.g., macrocyclic glycopeptide-based). - Ensure sample solvent is compatible with the initial mobile phase conditions. |
| Low Signal Intensity / Poor Sensitivity | Ion suppression from matrix components. Inefficient ionization. Suboptimal MS parameters. | - Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction. - Dilute the sample to reduce matrix effects.[3] - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). - Use a high-resolution mass spectrometer for better signal-to-noise. |
| Inconsistent Retention Times | Unstable column temperature. Changes in mobile phase composition. Column degradation. | - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily. - Use a guard column and ensure proper column flushing and storage. |
| Co-elution of Isomers | Inadequate chiral separation. | - Use a chiral column specifically designed for amino acid enantiomers. - Optimize the mobile phase composition and gradient. - Consider derivatization with a chiral reagent to create diastereomers that are more easily separated on a standard reversed-phase column.[4] |
| Inaccurate Quantification | Matrix effects (ion suppression/enhancement). Lack of a suitable internal standard. | - Develop a matrix-matched calibration curve. - Synthesize a stable isotope-labeled this compound as an internal standard. - Perform a standard addition experiment to assess matrix effects. |
Sample Preparation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery of this compound | Inefficient extraction from the biological matrix. Analyte degradation during sample processing. | - Optimize the extraction solvent and pH. - Evaluate different protein precipitation methods (e.g., acetonitrile, methanol, trichloroacetic acid). - Keep samples on ice or at 4°C during processing to minimize enzymatic degradation. |
| High Background Noise in Chromatogram | Incomplete removal of interfering substances. Contamination from reagents or labware. | - Incorporate a solid-phase extraction (SPE) cleanup step. - Use high-purity solvents and reagents. - Ensure all labware is thoroughly cleaned. |
| Variability Between Replicates | Inconsistent sample handling and processing. Incomplete protein precipitation or cell lysis. | - Standardize all sample preparation steps and use calibrated pipettes. - Ensure complete vortexing and incubation times. - Use a consistent method for cell lysis (e.g., sonication, bead beating). |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by Chiral LC-MS/MS
This protocol provides a general framework. Specific parameters will need to be optimized for your instrument and application.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (if available; otherwise, a structurally similar D-amino acid can be used for semi-quantification).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chiral LC Separation:
-
Column: Astec CHIROBIOTIC T column (or equivalent macrocyclic glycopeptide-based chiral stationary phase).[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Optimize a gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
3. MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Monitor the precursor-to-product ion transition for 2-Methyl-lysine. The exact m/z will depend on the methylation state (mono-, di-, or tri-). For monomethyl-lysine, a characteristic transition would be the loss of the carboxyl group or side chain fragments.[5]
-
Optimize collision energy and other MS parameters for the specific transitions.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Construct a calibration curve using a synthetic this compound standard.
-
Protocol 2: Synthesis of this compound Standard (Conceptual Outline)
The synthesis of a this compound standard would likely involve the following conceptual steps, requiring expertise in organic synthesis:
-
Starting Material: Commercially available D-lysine with appropriate protecting groups on the alpha-amino and carboxyl groups.
-
Selective Methylation: Introduction of a methyl group onto the epsilon-amino group. This could be achieved through reductive amination using formaldehyde and a reducing agent. The reaction conditions would need to be carefully controlled to favor monomethylation.
-
Deprotection: Removal of the protecting groups from the alpha-amino and carboxyl groups.
-
Purification: Purification of the final product using techniques such as ion-exchange chromatography or HPLC.
-
Characterization: Confirmation of the structure and purity using NMR and mass spectrometry.
Signaling Pathways and Logical Relationships
Experimental Workflow for this compound Detection
Caption: A generalized experimental workflow for the detection of this compound from complex biological samples.
Potential Role of this compound in D-Lysine Metabolism
The biological role of this compound is not well-established. However, it can be hypothesized to be a part of the broader D-amino acid metabolism. The following diagram illustrates the known metabolic pathway of D-lysine and the potential point of involvement for this compound.
Caption: A diagram of D-lysine metabolism, hypothesizing the potential synthesis and degradation of this compound. Solid lines represent established pathways, while dashed lines indicate hypothetical reactions.
References
- 1. Markdown Tables - GeeksforGeeks [geeksforgeeks.org]
- 2. Markdown Tables Howto — Learn the Syntax | by Jochen Gererstorfer | inhalt | Medium [medium.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. osti.gov [osti.gov]
Identifying and minimizing artifacts in mass spectrometry of 2-Methyl-D-lysine
Welcome to the technical support center for the mass spectrometry analysis of 2-Methyl-D-lysine. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize artifacts during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter.
Disclaimer: Specific literature on the mass spectrometry of this compound is limited. The guidance provided here is based on established principles for the analysis of N-terminally methylated peptides, D-amino acid-containing peptides, and general knowledge of mass spectrometry artifacts. For the purpose of this guide, "this compound" is interpreted as D-lysine with a methyl group on the alpha-amino group (Nα-methylation).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of artifacts to expect when analyzing peptides containing this compound?
A1: When analyzing peptides with this compound, you may encounter several classes of artifacts:
-
Sample Preparation-Induced Artifacts: These are chemical modifications introduced during protein extraction, digestion, and peptide cleanup. Common examples include:
-
Carbamylation: Reaction of primary amines with urea, often used for protein denaturation.
-
Oxidation: Modification of susceptible residues like methionine and tryptophan.
-
Deamidation: Hydrolysis of asparagine and glutamine side chains.[1]
-
Side-reactions from alkylating agents: Reagents like iodoacetamide, used to alkylate cysteine residues, can sometimes modify other residues such as lysine, histidine, and methionine.[2]
-
-
Mass Spectrometry-Induced Artifacts: These occur during the mass spectrometric analysis itself.
-
In-Source Decay (ISD): Fragmentation of the peptide ion in the MALDI source before acceleration.[3][4] This can lead to a complex spectrum with fragments that are not a result of traditional collision-induced dissociation (CID).
-
Neutral Losses: The loss of small molecules (e.g., water, ammonia) from the peptide ion during fragmentation.
-
-
Data Interpretation Challenges:
-
Isobaric Interferences: Distinguishing this compound from other modifications that result in a similar mass shift can be challenging. For example, acetylation and trimethylation of the epsilon-amino group of lysine have very close masses. High-resolution mass spectrometry is crucial for differentiation.[5]
-
Stereoisomer Differentiation: Distinguishing between peptides containing D-amino acids and their all-L-amino acid counterparts can be difficult as they are isobaric.[5]
-
Q2: How can I distinguish Nα-methylation (at the 2-position) from the more common Nε-methylation on the lysine side chain?
A2: Distinguishing between Nα- and Nε-methylation is critical and can be achieved by careful analysis of the tandem mass spectrometry (MS/MS) fragmentation data.
-
Fragmentation Patterns: The location of the methyl group will influence the masses of the fragment ions.
-
If the methylation is at the N-terminus (Nα), all b-ions in the series will contain the methyl group and show a corresponding mass shift. The y-ions will be unaffected.
-
If the methylation is on the side chain (Nε), the position of the modified lysine within the peptide sequence will determine which b- and y-ions are shifted.
-
-
Diagnostic Ions: N-terminal modifications can sometimes lead to the formation of specific diagnostic ions in the low-mass region of the MS/MS spectrum, which can help confirm the location of the modification.[6]
Q3: Does the D-stereochemistry of this compound affect the mass spectrometry analysis?
A3: Yes, the D-stereochemistry can influence the analysis, although the peptide containing the D-amino acid will have the identical mass to its L-counterpart.[5]
-
Chromatographic Separation: Diastereomeric peptides (peptides differing only in the stereochemistry of one amino acid) can sometimes be separated by reverse-phase high-performance liquid chromatography (RP-HPLC). The D-amino acid-containing peptide may have a different retention time than the all-L peptide.[7]
-
Fragmentation Differences: Peptides containing D-amino acids can exhibit different fragmentation patterns in MS/MS compared to their all-L epimers.[8] These differences can be subtle but may be enhanced by using alternative fragmentation techniques like electron-transfer dissociation (ETD) or radical-directed dissociation (RDD).[8]
Troubleshooting Guides
Issue 1: I am observing unexpected peaks with a +43 Da mass shift in my samples prepared with urea.
-
Possible Cause: This is likely due to carbamylation, an artifact caused by the reaction of isocyanic acid (a breakdown product of urea) with primary amines, such as the N-terminus and the ε-amino group of lysine.
-
Troubleshooting Steps & Minimization Strategies:
-
Avoid Urea: If possible, use alternative chaotropic agents like guanidinium hydrochloride for protein denaturation.
-
Use Fresh Urea Solutions: Prepare urea solutions fresh for each experiment to minimize the accumulation of isocyanic acid.
-
Avoid High Temperatures: Do not heat samples containing urea, as this accelerates the formation of isocyanic acid.
-
Include a Scavenger: Add a primary amine, such as Tris or glycine, to the urea solution to act as a scavenger for isocyanic acid.
-
Issue 2: My MS/MS spectra are complex and show fragment ions that don't correspond to standard b- and y-ions, especially when using MALDI.
-
Possible Cause: You may be observing significant in-source decay (ISD), which is fragmentation that occurs in the ion source before the ions are accelerated.[3][4] ISD is more common in MALDI and can produce c- and z-type fragment ions.[4]
-
Troubleshooting Steps & Minimization Strategies:
-
Optimize Laser Fluence: Use the lowest laser power necessary for good ionization to minimize excessive internal energy that can lead to ISD.
-
Matrix Selection: The choice of matrix can influence the extent of ISD. Experiment with different matrices to find one that provides good signal with minimal ISD for your peptide.
-
Delayed Extraction: Adjusting the delayed extraction time can sometimes help to minimize the observation of ISD fragments.
-
Issue 3: I am having difficulty confirming the presence of this compound due to other possible modifications with similar masses.
-
Possible Cause: Isobaric and near-isobaric interferences are a common challenge in post-translational modification analysis.
-
Troubleshooting Steps & Minimization Strategies:
-
High-Resolution Mass Spectrometry: Use a mass spectrometer with high mass accuracy and resolution to distinguish between modifications with small mass differences. For example, the mass difference between trimethylation and acetylation is small but resolvable with high-end instruments.[5]
-
Tandem Mass Spectrometry (MS/MS): As detailed in FAQ 2, the fragmentation pattern in MS/MS is key to localizing the modification and distinguishing between isomers.
-
Chemical Derivatization: In some cases, chemical derivatization can be used to alter the mass of one of the potential modifications to make it more easily distinguishable.
-
Synthetic Standards: Synthesize a peptide standard containing this compound to compare its fragmentation pattern and chromatographic retention time with your experimental sample.[5]
-
Data Presentation: Summary of Artifacts and Minimization Strategies
| Artifact Type | Common Cause | Minimization Strategy | Key Considerations |
| Carbamylation | Urea in sample buffer | Use fresh urea solutions; avoid heating; use alternative denaturants (e.g., guanidinium HCl); add scavengers (e.g., Tris). | Results in a +43.0058 Da mass shift on primary amines. |
| Oxidation | Exposure to air, reactive oxygen species | Work with fresh buffers; add antioxidants (e.g., DTT in moderation); minimize sample exposure to air. | Commonly affects methionine (+15.9949 Da) and tryptophan. |
| Deamidation | High pH, high temperature | Maintain neutral or slightly acidic pH; avoid prolonged incubation at high temperatures. | Results in a +0.9840 Da mass shift on asparagine and glutamine. |
| Alkylation Side-Reactions | Use of alkylating agents (e.g., iodoacetamide) | Use the minimum necessary concentration and incubation time; consider alternative, more specific alkylating agents. | Can lead to unexpected mass shifts on various amino acid residues.[2] |
| In-Source Decay (ISD) | High laser fluence in MALDI; matrix choice | Optimize laser power; screen different matrices; adjust delayed extraction parameters. | Produces non-CID fragment ions (c-, z-ions), complicating spectral interpretation.[3][4] |
Experimental Protocols
General Protocol for Sample Preparation and Analysis of Peptides Containing this compound
This protocol provides a general workflow. Optimization will be required for specific samples and instrumentation.
-
Protein Extraction and Denaturation:
-
Lyse cells or tissues in a buffer containing a chaotropic agent (e.g., 6 M guanidinium hydrochloride) and protease inhibitors.
-
Avoid urea if possible to prevent carbamylation artifacts.
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds with dithiothreitol (DTT) at a final concentration of 10 mM for 30-60 minutes at 37°C.
-
Alkylate free cysteine residues with iodoacetamide (IAM) at a final concentration of 25 mM for 30 minutes at room temperature in the dark.
-
Quench excess IAM with DTT.
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the concentration of the denaturant (e.g., to <1 M for guanidinium HCl) to ensure enzyme activity.
-
Add a protease such as trypsin at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w).
-
Incubate overnight at 37°C.
-
Note: The presence of a methyl group on the alpha-amino group may affect the efficiency of certain proteases that have specificity related to the N-terminus. Empirical testing may be needed.
-
-
Peptide Desalting:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 0.1% TFA.
-
Elute the peptides with a solution of 50-80% acetonitrile in 0.1% TFA.
-
Dry the peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a solution suitable for your LC-MS system (e.g., 0.1% formic acid).
-
Separate the peptides using a reversed-phase HPLC column with a suitable gradient of acetonitrile.
-
Analyze the eluting peptides using a high-resolution mass spectrometer in data-dependent acquisition (DDA) mode.
-
Employ appropriate fragmentation methods (e.g., CID, HCD, ETD) to generate informative MS/MS spectra.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound containing peptides.
Caption: A logical workflow for troubleshooting common artifacts in mass spectrometry.
References
- 1. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward a MALDI In-Source Decay (ISD) Method for Top-down Analysis of Protein Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of force fields for molecular dynamics simulations of 2-Methyl-D-lysine
Technical Support Center: Force Field Refinement for 2-Methyl-D-lysine
Welcome to the technical support center for the molecular dynamics (MD) simulation of peptides and proteins containing the non-standard amino acid this compound. This guide provides answers to frequently asked questions and troubleshooting advice for researchers encountering challenges in force field parameterization and simulation.
Frequently Asked Questions (FAQs)
Q1: Are there pre-existing parameters for this compound in standard force fields like AMBER, CHARMM, or GROMACS?
As of late 2025, dedicated, validated parameters for this compound are not included in the standard distributions of major biomolecular force fields. Due to its non-standard α-methylated backbone, new parameters must be generated and validated by the user. However, parameters have been developed for other α-methylated amino acids that can serve as a strong foundation for this process.[1][2][3][4] For the CHARMM force field, a comprehensive parameter set for α-methylated residues has been developed, which provides an excellent starting point.[1][2][3][4] For AMBER, the General Amber Force Field (GAFF) can be used in conjunction with tools like antechamber to generate initial parameters, but these will require careful refinement.[5][6]
Q2: What is the general workflow for parameterizing a non-standard amino acid like this compound?
The parameterization process involves a combination of quantum mechanics (QM) calculations, analogy to existing force field parameters, and validation through MD simulations. The goal is to create a set of parameters that accurately reproduces the molecule's geometry, electrostatics, and conformational energetics.
A typical workflow is as follows:
-
Model Compound Selection: A small, representative molecule (a "model compound") is chosen for QM calculations. For this compound, an appropriate model would be an N-acetylated, N'-methylamidated version of the residue (often called a "dipeptide analog").
-
QM Calculations: High-level QM calculations are performed on the model compound to obtain its optimized geometry, electrostatic potential (for charge derivation), and vibrational frequencies (for bond and angle force constants).[7][8]
-
Parameter Derivation:
-
Partial Charges: Atomic partial charges are derived by fitting the QM electrostatic potential, often using the Restrained Electrostatic Potential (RESP) method for AMBER or a similar methodology for CHARMM.[5]
-
Bonded Parameters: Bond and angle equilibrium values and force constants are often determined from the QM optimized geometry and Hessian matrix (vibrational analysis).[8]
-
Torsional Parameters: Dihedral parameters, which govern conformational changes, are the most challenging. They are typically derived by fitting the molecular mechanics (MM) potential energy to a QM potential energy surface scan along the relevant rotatable bonds.[9][10]
-
-
Parameter Validation: The new parameters are tested in MD simulations. Key properties like conformational preferences, interaction energies, and density (for liquids) are compared against QM data or experimental results where available.[1][11]
Q3: What makes parameterizing an α-methylated amino acid like this compound different from a standard amino acid?
The key difference is the presence of the methyl group on the α-carbon. This modification significantly restricts the conformational freedom of the protein backbone, specifically the phi (φ) and psi (ψ) dihedral angles.[1] Standard force fields are not parameterized to account for this steric hindrance. For the CHARMM force field, this often necessitates the development of a specialized 2D correction map (CMAP) for the backbone φ/ψ potential to accurately model the altered energy landscape.[1][2]
Q4: What is a CMAP, and why is it important for α-methylated residues in CHARMM?
A CMAP (Cross-term Map) is a grid-based energy correction applied to the backbone φ/ψ dihedral angle pair in the CHARMM force field.[1] It provides a more accurate representation of the potential energy surface than simple, independent dihedral terms. For α-methylated amino acids, the steric bulk of the α-methyl group creates a unique φ/ψ energy landscape that is poorly described by standard parameters. Generating a specific CMAP for the α-methylated backbone is crucial for accurately simulating its conformational preferences and avoiding simulation artifacts.[1][3]
Troubleshooting Guide
Problem 1: My simulation crashes with a LINCS or SHAKE error (bond constraint failure).
-
Possible Cause 1: Poor Initial Geometry. The starting structure may have unrealistic bond lengths or clashes involving the new residue. This can cause instability.
-
Solution: Before running dynamics, perform a robust energy minimization of the entire system. It is often helpful to perform this in stages: first minimizing the solvent and ions with the protein restrained, then minimizing the protein sidechains, and finally minimizing the entire system without restraints.
-
-
Possible Cause 2: Incorrect Bonded Parameters. The equilibrium bond lengths (b0) or force constants (kb) for the new residue may be inaccurate, leading to excessive forces.
-
Solution: Verify your bond and angle parameters. Compare them to analogous parameters within the force field. Ensure the values derived from your QM calculations are in reasonable units and magnitude. For instance, bond force constants should be on the order of hundreds of kcal/mol/Ų.
-
Problem 2: The conformation of my this compound residue looks incorrect or is stuck in an unlikely state.
-
Possible Cause 1: Inaccurate Torsional Parameters. The dihedral parameters for the sidechain (χ angles) or the backbone (φ/ψ angles) may not correctly represent the energy barriers between different rotamers.
-
Solution: This is the most common and difficult issue. You must validate your dihedral parameters against QM potential energy surface scans. For each key rotatable bond, perform a relaxed scan at the QM level (e.g., using B3LYP/6-31G*) and plot the energy profile. Then, using a tool like Paramfit in AmberTools or a manual fitting script, adjust your MM dihedral parameters until the MM energy profile matches the QM profile.[12] For CHARMM, ensure you have an appropriate CMAP for the α-methylated backbone.[1]
-
-
Possible Cause 2: Incorrect Partial Charges. Poorly derived atomic charges can lead to unrealistic electrostatic interactions, trapping the residue in a non-physical conformation.
-
Solution: Re-evaluate your charge derivation procedure. Ensure you used a sufficiently high level of QM theory and an appropriate fitting method (e.g., two-stage RESP).[5] Check that the net charge of the residue is an integer value as expected by the force field. The model compound used for charge derivation should be capped (e.g., with ACE and NME groups) to mimic the peptide environment.[13]
-
Problem 3: I am missing parameters and my MD engine gives a "Fatal error" or "Parameter not found" message.
-
Possible Cause: Incomplete Parameter File. Your topology file (.prmtop, .top) has defined atom types for your new residue, but the corresponding parameters are not present in the force field parameter file (.frcmod, .prm, .itp).
-
Solution: Use tools like parmchk2 (for AMBER) or check the output of the GROMACS grompp tool to identify exactly which bond, angle, dihedral, or improper parameters are missing. You will then need to add these missing parameters, either by analogy to existing parameters or by deriving them from QM calculations. For AMBER, these new parameters are typically placed in a .frcmod file, which is then loaded in tleap. For GROMACS, they are added to the .itp or .ff directory files.
-
Quantitative Data and Experimental Protocols
Table 1: Representative Atom Types and Partial Charges for an α-Methylated Lysine Analog
The following values are illustrative and based on a typical QM/RESP fitting procedure for a model compound (N-acetyl-2-Methyl-D-lysine-N'-methylamide) at pH 7. Actual values must be derived for the specific force field and QM level of theory used.
| Atom Name | Atom Type (AMBER) | Partial Charge (e) |
| N | N | -0.4157 |
| H | H | 0.2719 |
| CA | CT | 0.0912 |
| HA | H1 | 0.0826 |
| CMA | CT | -0.0121 |
| HMA1 | HC | 0.0900 |
| HMA2 | HC | 0.0900 |
| HMA3 | HC | 0.0900 |
| CB | CT | -0.1800 |
| HB1 | H1 | 0.0900 |
| HB2 | H1 | 0.0900 |
| CG | CT | -0.1800 |
| HG1 | H1 | 0.0900 |
| HG2 | H1 | 0.0900 |
| CD | CT | -0.1800 |
| HD1 | H1 | 0.0900 |
| HD2 | H1 | 0.0900 |
| CE | CT | 0.2135 |
| HE1 | H1 | 0.0600 |
| HE2 | H1 | 0.0600 |
| NZ | N3 | -0.7500 |
| HZ1 | H | 0.3300 |
| HZ2 | H | 0.3300 |
| HZ3 | H | 0.3300 |
| C | C | 0.5973 |
| O | O | -0.5679 |
Protocol 1: Deriving RESP Charges using Gaussian and AmberTools
This protocol outlines the steps to calculate atomic partial charges for a new residue.
-
Build the Model Compound: Create a 3D structure of ACE-(2-Me-D-Lys)-NME. Ensure correct stereochemistry. Save this as model.pdb.
-
Initial QM Optimization: Perform a geometry optimization using a QM software package like Gaussian.
-
Gaussian Input (opt.gjf):
-
-
Electrostatic Potential (ESP) Calculation: Using the optimized geometry, calculate the ESP on a grid of points around the molecule.
-
Gaussian Input (esp.gjf):
-
-
Charge Fitting with Antechamber and RESP: Use the antechamber and resp programs from AmberTools to perform the two-stage RESP fit.
-
Step 1: Prepare input files.
-
Step 2: Run the RESP fit.
-
Visualizations (Graphviz DOT)
Workflow for Parameterizing this compound
Caption: General workflow for deriving force field parameters for a non-standard amino acid.
Troubleshooting Logic for Simulation Instability
Caption: Troubleshooting flowchart for common causes of simulation instability with new parameters.
References
- 1. Development of CHARMM Additive Potential Energy Parameters for α-Methyl Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of CHARMM Additive Potential Energy Parameters for α-Methyl Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. boscoh.com [boscoh.com]
- 6. amber.utah.edu [amber.utah.edu]
- 7. ks.uiuc.edu [ks.uiuc.edu]
- 8. kdm.wcss.pl [kdm.wcss.pl]
- 9. Additive CHARMM36 Force Field for Nonstandard Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parameterization and Application of the General Amber Force Field to Model Fluoro Substituted Furanose Moieties and Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Amber Custom Residue Parameterization – JIGGLINGS AND WIGGLINGS [carlosramosg.com]
Technical Support Center: Optimizing Crystallization of Proteins with Methylated Lysine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing crystallization conditions for proteins containing methylated lysine residues. The following resources address common challenges and provide actionable protocols to enhance crystallization success.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of methylating lysine residues for protein crystallization?
Reductive methylation of lysine residues is a surface engineering technique used to improve the likelihood of obtaining diffraction-quality crystals from proteins that are otherwise difficult to crystallize.[1][2] This chemical modification alters the surface properties of the protein, which can promote the formation of more ordered crystal packing.[3][4]
Q2: How does lysine methylation affect a protein's properties?
Methylating the solvent-exposed ε-amino groups of lysine residues converts the primary amines to tertiary amines.[2] This change can influence several physicochemical properties of the protein, including its isoelectric point (pI), solubility, and hydropathy, which in turn may improve its crystallizability.[3][4] The modification can also lead to crystals that diffract to a higher resolution compared to the unmodified protein.[3]
Q3: Is reductive methylation a universal solution for proteins that fail to crystallize?
While it is a valuable rescue strategy, its success is not guaranteed. It is an empirical method that should be considered when a protein is soluble and monodispersed but still fails to produce suitable crystals.[1][5] Large-scale studies have shown that reductive methylation can significantly increase the success rate of structure determination for proteins that are otherwise recalcitrant to crystallization.[3]
Q4: Will lysine methylation affect the protein's structure and function?
In most cases, native and methylated proteins have very similar three-dimensional structures.[3] The modification is designed to only affect the surface-exposed lysine residues, leaving the protein's core and residues critical for biological function intact.[2] However, it is advisable to perform functional assays if the biological activity of the protein is of concern.
Q5: How can I confirm that the lysine residues have been successfully methylated?
Mass spectrometry is the most common and effective method to verify the extent of methylation.[2][5] Each fully dimethylated lysine residue will increase the molecular weight of the protein by 28 Daltons (Da).[6] An incomplete reaction may show a series of peaks separated by 14 Da, corresponding to the addition of single methyl groups.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Protein precipitates during the methylation reaction. | - Protein concentration is too high.- Reagents are added too quickly. | - Reduce the initial protein concentration to 1 mg/ml or lower.[2][5]- Add the dimethylamine-borane complex (ABC) and formaldehyde reagents slowly and with gentle mixing.[5] |
| Mass spectrometry shows incomplete or no methylation. | - Reagents (ABC, formaldehyde) have degraded.- Buffer contains primary amines (e.g., Tris). | - Use freshly prepared 1 M stocks of ABC and formaldehyde.[2]- Perform the reaction in a buffer free of primary amines, such as HEPES or phosphate buffer.[5] |
| Methylated protein fails to crystallize. | - The modification did not sufficiently alter surface properties to promote new crystal contacts.- The protein may have aggregated after methylation. | - Screen a wide range of crystallization conditions, as the optimal conditions for the methylated protein may be significantly different from the native protein.- Purify the methylated protein using size-exclusion chromatography to remove any aggregates before setting up crystallization trials.[2][5] |
| Crystals are obtained, but they diffract poorly. | - The crystal lattice is disordered. | - Optimize the crystallization conditions by varying precipitant concentration, pH, and temperature.- Consider using additives in the crystallization screen. |
Experimental Protocol: Reductive Methylation of a Protein for Crystallization
This protocol is adapted from established methods for the reductive methylation of lysine residues.[2][5]
Materials:
-
Purified protein (at least >90% pure) in a buffer without primary amines (e.g., 50 mM HEPES pH 7.5, 250 mM NaCl).
-
Dimethylamine-borane complex (ABC), Fluka product 15584 or equivalent.
-
Formaldehyde (37% stock solution), Fluka product 33220 or equivalent.
-
Buffer for quenching and size-exclusion chromatography (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl).
-
Size-exclusion chromatography column (e.g., S75 or S200 Superdex).
Procedure:
-
Preparation of Reagents:
-
Prepare a fresh 1 M solution of dimethylamine-borane complex (ABC).
-
Prepare a fresh 1 M solution of formaldehyde from the 37% stock.
-
-
Initial Reaction Setup:
-
Adjust the protein concentration to 1 mg/ml or less in the amine-free buffer.
-
For every 1 ml of protein solution, add 20 µl of 1 M ABC. Mix gently.
-
Add 40 µl of 1 M formaldehyde for every 1 ml of protein solution. Mix gently.
-
Incubate the reaction at 4°C for 2 hours.
-
-
Second Reagent Addition:
-
After 2 hours, add another 20 µl of 1 M ABC and 40 µl of 1 M formaldehyde per ml of the initial protein solution.
-
Continue the incubation at 4°C for another 2 hours.
-
-
Final Reagent Addition and Overnight Incubation:
-
Add a final 10 µl of 1 M ABC per ml of the initial protein solution.
-
Incubate the reaction overnight at 4°C with gentle rocking.
-
-
Purification of the Methylated Protein:
-
If any precipitate has formed, remove it by centrifugation.
-
Purify the soluble methylated protein using a size-exclusion chromatography column pre-equilibrated in a buffer containing a primary amine (e.g., Tris) to quench any remaining formaldehyde.
-
-
Verification and Crystallization Screening:
-
Verify the extent of methylation using mass spectrometry.
-
Concentrate the purified, methylated protein to a suitable concentration for crystallization screening (e.g., 5-10 mg/ml).
-
Set up crystallization trials using a wide range of commercial screens.
-
Data Summary
Table 1: Success Rates of Reductive Methylation for Protein Crystallization
| Study Scale | Number of Proteins Tested | Success Rate (Diffraction-Quality Crystals) | Reference |
| Large-scale | 370 | 10.8% (40 proteins) | [3] |
| Pilot study | 10 | 40% (4 proteins) | [1] |
Visualizations
References
- 1. Lysine methylation as a routine rescue strategy for protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine Methylation as a Routine Rescue Strategy for Protein Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-scale evaluation of protein reductive methylation for improving protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchwise.wordpress.com [benchwise.wordpress.com]
- 6. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Technical Support Center: Improving In Vivo Stability of Peptides with Incorporated 2-Methyl-D-lysine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating 2-Methyl-D-lysine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and in vivo evaluation of these modified peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of incorporating this compound into a peptide?
Incorporating this compound, a non-canonical amino acid, into a peptide sequence offers a significant advantage in enhancing its in vivo stability. This modification provides resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds involving natural L-amino acids. The presence of the D-isomer and the methyl group on the lysine side chain sterically hinders the approach of proteases, thereby prolonging the peptide's half-life in biological systems.[1]
Q2: How does this compound compare to other stability-enhancing modifications?
While various strategies exist to improve peptide stability, such as PEGylation, glycosylation, and substitution with other D-amino acids, this compound offers a unique combination of benefits. Unlike large modifications like PEGylation, the relatively small size of the methyl group is less likely to interfere with the peptide's binding to its target receptor. The D-configuration provides inherent resistance to proteolysis.[1]
Q3: What are the potential challenges during the solid-phase peptide synthesis (SPPS) of peptides containing this compound?
The primary challenges in synthesizing peptides with N-methylated amino acids like this compound are steric hindrance and potential side reactions.
-
Slower Coupling Reactions: The methyl group on the lysine side chain can sterically hinder the coupling of the next amino acid, leading to incomplete reactions and deletion sequences.
-
Aggregation: Peptides rich in N-methylated residues may be prone to aggregation during synthesis.
-
Side Reactions: Inadequate deprotection or coupling can lead to various side products.
Q4: How can I troubleshoot low coupling efficiency during the synthesis of a this compound containing peptide?
Low coupling efficiency is a common issue when working with sterically hindered amino acids. Here are some troubleshooting steps:
-
Use a stronger coupling reagent: Reagents like HATU, HCTU, or PyAOP are often more effective than standard coupling agents for hindered couplings.[2][3]
-
Increase coupling time and temperature: Extending the reaction time and performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can improve yields.
-
Double coupling: Performing the coupling step twice can help drive the reaction to completion.
-
Use a pseudo-proline dipeptide: Incorporating a pseudo-proline dipeptide before the this compound can help disrupt secondary structures that may hinder coupling.
Q5: What is the expected impact of this compound incorporation on peptide solubility?
The incorporation of a methyl group can increase the hydrophobicity of the peptide, which may lead to decreased solubility in aqueous solutions. It is advisable to perform solubility tests in various buffers and consider the use of solubilizing agents if necessary. Peptides with a high content of hydrophobic and N-methylated amino acids might require dissolution in a small amount of an organic solvent like DMSO or DMF before dilution with an aqueous buffer.[4]
Troubleshooting Guides
Guide 1: Issues with Peptide Purity after Synthesis and Cleavage
| Problem | Potential Cause | Troubleshooting Steps |
| Multiple peaks on HPLC chromatogram | Incomplete deprotection, side reactions (e.g., aspartimide formation, racemization), aggregation.[4] | - Ensure complete removal of protecting groups during synthesis. - Use optimized cleavage cocktails with appropriate scavengers. - Purify the peptide using a suitable HPLC gradient and column. - Analyze peaks by mass spectrometry to identify impurities. |
| Low yield of the desired peptide | Inefficient coupling, aggregation during synthesis, loss during purification. | - Optimize coupling conditions as described in the FAQ section. - Use aggregation-disrupting solvents or additives during synthesis. - Optimize purification protocol to minimize loss. |
| Unexpected mass observed in mass spectrometry | Side reactions during synthesis or cleavage, modification of the peptide. | - Review the synthesis and cleavage procedures for potential sources of modification. - Use high-resolution mass spectrometry to identify the nature of the modification. |
Guide 2: Challenges in In Vivo Peptide Stability Assessment
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid disappearance of the peptide from plasma | Insufficient stability enhancement, rapid renal clearance, non-specific binding to plasma proteins. | - Confirm the purity and integrity of the injected peptide. - Consider further modifications to enhance stability or reduce clearance. - Investigate potential for plasma protein binding. |
| High variability in pharmacokinetic data | Inconsistent dosing, issues with blood sample collection and processing, analytical variability. | - Ensure accurate and consistent administration of the peptide. - Standardize blood collection, handling, and storage procedures. - Validate the bioanalytical method for accuracy and precision. |
| Difficulty in detecting the peptide in plasma samples | Low peptide concentration, matrix effects in LC-MS analysis. | - Optimize the LC-MS/MS method for sensitivity and selectivity. - Use appropriate sample preparation techniques (e.g., solid-phase extraction) to remove interfering matrix components.[5] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
This protocol provides a general guideline for Fmoc-based SPPS. Optimization may be required based on the specific peptide sequence.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-2-Methyl-D-lysine(Boc)-OH
-
Rink Amide resin
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol.
-
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Chain Elongation: Continue coupling the subsequent amino acids, including Fmoc-2-Methyl-D-lysine(Boc)-OH, using an optimized coupling protocol (e.g., with HATU/DIPEA). For the coupling of the amino acid following this compound, consider double coupling or extended reaction times.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, wash, and then purify by preparative HPLC.
Protocol 2: In Vivo Plasma Stability Assay in Rats
This protocol outlines a general procedure to assess the stability of a this compound modified peptide in rat plasma.
Materials:
-
Test peptide
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Vehicle for peptide administration (e.g., saline, PBS)
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week.
-
Peptide Administration: Administer a single dose of the peptide solution to the rats via intravenous (IV) or intraperitoneal (IP) injection.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Processing: Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant containing the peptide by a validated LC-MS/MS method to determine the peptide concentration at each time point.
-
Data Analysis: Plot the plasma concentration of the peptide versus time and calculate pharmacokinetic parameters such as half-life (t½) and clearance.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a hypothetical signaling pathway that could be influenced by a peptide antagonist and a typical experimental workflow for assessing peptide stability.
Caption: Hypothetical signaling pathway of a GPCR antagonist.
Caption: Experimental workflow for in vivo peptide stability.
References
Validation & Comparative
2-Methyl-D-lysine: A Guide to its Potential as a Stable and Non-hydrolyzable Lysine Analog
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of biochemistry and drug development, the ability to study and manipulate cellular signaling pathways with precision is paramount. Post-translational modifications (PTMs) of lysine residues, such as methylation and acetylation, are critical regulatory mechanisms in a vast array of cellular processes. The transient nature of these modifications, governed by the interplay of "writer" and "eraser" enzymes, often presents a significant challenge for in-depth functional studies. To overcome this, researchers are increasingly turning to non-hydrolyzable amino acid analogs that can lock a protein in a specific modification state, thereby facilitating detailed investigation.
This guide provides a comprehensive comparison of 2-Methyl-D-lysine as a potential stable and non-hydrolyzable lysine analog against its natural counterpart, L-lysine, and the unmodified D-lysine. While direct experimental data for this compound is limited in the public domain, this comparison is built upon established principles of peptide and protein chemistry, particularly the known effects of alpha-methylation and the use of D-amino acids to enhance stability.
Comparative Analysis of Lysine Analogs
The introduction of a methyl group at the alpha-carbon of an amino acid is a known strategy to confer resistance to enzymatic degradation. Furthermore, the use of D-enantiomers of amino acids can significantly increase peptide stability in biological systems due to the stereospecificity of most proteases. This compound, therefore, is hypothesized to be a robust tool for researchers seeking to investigate the roles of lysine in a non-dynamic fashion.
Table 1: Comparison of Physicochemical and Biological Properties
| Property | L-Lysine | D-Lysine | This compound (Predicted) |
| Chirality | L-isomer | D-isomer | D-isomer |
| Susceptibility to Proteases | High | Low[1][2] | Very Low |
| Susceptibility to Lysine-Specific Demethylases | High (for methylated forms)[3][4][5] | Low to negligible | Very Low to negligible |
| Susceptibility to Lysine-Specific Methyltransferases | High[6] | Variable, generally low | Likely a poor substrate |
| Incorporation into Proteins | Natural, via translation | Not naturally incorporated | Requires chemical synthesis |
| Biological Activity | Essential amino acid, involved in numerous biological processes | Generally biologically inactive in higher organisms, can have specific effects in bacteria and fungi[5] | Primarily a research tool, expected to be biologically inert in terms of metabolic pathways |
| Chemical Stability | Stable under physiological conditions | Stable under physiological conditions | Expected to be highly stable |
Experimental Protocols for Comparative Analysis
To empirically validate the predicted properties of this compound, a series of biochemical and cellular assays can be employed. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Proteolytic Stability Assay
Objective: To compare the stability of peptides containing L-lysine, D-lysine, and this compound against common proteases.
Materials:
-
Synthetic peptides of identical sequence containing L-lysine, D-lysine, or this compound.
-
Proteases: Trypsin, Pepsin[7].
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0 for Trypsin; 0.1 M HCl, pH 1.5-2.5 for Pepsin).
-
HPLC system for peptide analysis.
-
Mass spectrometer for fragment identification.
Procedure:
-
Dissolve each peptide in the appropriate reaction buffer to a final concentration of 1 mg/mL.
-
Add the protease to each peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Stop the enzymatic reaction by adding a protease inhibitor or by acidification (e.g., with trifluoroacetic acid).
-
Analyze the samples by reverse-phase HPLC to quantify the amount of intact peptide remaining.
-
Optionally, use mass spectrometry to identify cleavage products.
Protocol 2: Lysine Demethylase Activity Assay
Objective: To assess the susceptibility of a methylated peptide containing this compound to enzymatic demethylation.
Materials:
-
Synthetic peptides containing monomethylated L-lysine and monomethylated this compound.
-
LSD1 assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT).
-
Formaldehyde detection reagent (e.g., formaldehyde dehydrogenase and NAD+).
-
Microplate reader.
Procedure:
-
Prepare reaction mixtures in a 96-well plate containing the LSD1 assay buffer, the respective peptide substrate (at varying concentrations), and the formaldehyde detection system.
-
Initiate the reaction by adding a fixed concentration of LSD1 to each well.
-
Monitor the increase in NADH fluorescence (or absorbance) over time using a microplate reader.
-
Calculate the initial reaction velocities and determine the kinetic parameters (Km and Vmax) for the L-lysine-containing peptide.
-
Compare the activity on the this compound-containing peptide to the control.
Protocol 3: Cellular Stability Assay
Objective: To evaluate the stability of a protein containing this compound within a cellular environment.
Materials:
-
Cell line of interest (e.g., HEK293T).
-
Expression vector for a model protein.
-
System for site-specific incorporation of unnatural amino acids (e.g., using an orthogonal tRNA/tRNA synthetase pair).
-
This compound.
-
Protein synthesis inhibitor (e.g., cycloheximide).
-
Lysis buffer.
-
Antibodies against the model protein.
-
Western blotting reagents and equipment.
Procedure:
-
Transfect the cells with the expression vector for the model protein and the machinery for unnatural amino acid incorporation.
-
Culture the cells in media supplemented with either L-lysine or this compound.
-
After a period of expression, add cycloheximide to the media to halt further protein synthesis.
-
Collect cell samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after cycloheximide treatment.
-
Lyse the cells and quantify the total protein concentration.
-
Analyze equal amounts of total protein from each time point by Western blotting using an antibody specific to the model protein.
-
Quantify the band intensities to determine the degradation rate of the protein containing L-lysine versus this compound. A suitable assay for this is the Fast Parallel Proteolysis (FASTpp) assay[8][9].
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the key concepts.
Caption: Lysine modification dynamics vs. the stability of a this compound analog.
References
- 1. L-Lysine methyl ester 2HCl | 26348-70-9 | FL10769 [biosynth.com]
- 2. Lysine: Roles, Applications & Quantification in Biotech and Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Lysine-specific demethylase 1 (LSD-1) - Proteopedia, life in 3D [proteopedia.org]
- 4. Lysine-specific histone demethylase - Proteopedia, life in 3D [proteopedia.org]
- 5. Chemical Biology of Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pepsin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mybiosource.com [mybiosource.com]
A Comparative Analysis of 2-Methyl-D-lysine and Other Methylated Lysine Mimics in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of epigenetic regulation, post-translational modifications of histones play a pivotal role in dictating gene expression. Among these, the methylation of lysine residues is a key signaling event, creating binding sites for a host of "reader" proteins that translate the histone code into downstream biological outcomes. The study of these interactions has been greatly advanced by the development of synthetic amino acid analogs that mimic methylated lysine. This guide provides a comparative analysis of 2-Methyl-D-lysine and other notable methylated lysine mimics, offering insights into their biochemical properties and applications as research tools.
While specific quantitative data for this compound is limited in publicly available literature, this guide draws comparisons from structurally and functionally related D-amino acid analogs and other methylated lysine mimics to provide a valuable resource for researchers in the field.
Introduction to Methylated Lysine Mimics
Methylated lysine mimics are synthetic amino acids designed to emulate the structure and charge of mono-, di-, or trimethylated lysine. These tools are instrumental in probing the function of lysine methyltransferases (KMTs), lysine demethylases (KDMs), and methyl-lysine reader domains. By incorporating these mimics into peptides or proteins, researchers can investigate the specificity of these enzymes and reader proteins, and develop potent and selective inhibitors.
The use of D-amino acids, such as in this compound, introduces stereochemical variations that can provide unique insights into the stringency of enzyme and reader domain active sites. These analogs can exhibit altered binding affinities, metabolic stability, and cell permeability compared to their L-counterparts, making them valuable probes in chemical biology and drug discovery.
Comparative Biochemical Data
The following tables summarize the available quantitative data for various methylated lysine mimics, providing a basis for comparing their performance in biochemical assays. It is important to note that direct comparative data for this compound is not extensively available, and the data presented here is for related compounds to illustrate the principles of comparative analysis.
Table 1: Inhibitory Activity against Lysine Demethylases (LSD1)
| Compound/Analog | Target | IC50 / Ki | Assay Type | Reference |
| Tranylcypromine | LSD1 | ~200 µM | In vitro demethylase assay | (--INVALID-LINK--) |
| GSK2879552 | LSD1 | 16 nM | In vitro demethylase assay | Fuhrmann et al., 2015 |
| ORY-1001 | LSD1 | <20 nM | In vitro demethylase assay | Maes et al., 2015 |
| Hypothetical this compound analog | LSD1 | Not Available | - | - |
Table 2: Binding Affinities to Methyl-lysine Reader Domains
| Compound/Analog | Reader Domain | Kd | Assay Type | Reference |
| UNC1215 | L3MBTL3 | 120 nM | Isothermal Titration Calorimetry (ITC) | [1](--INVALID-LINK--) |
| UNC3866 | CBX7 | ~200 nM | Isothermal Titration Calorimetry (ITC) | [1](--INVALID-LINK--) |
| H3K4me3 peptide (L-lysine) | Spindlin1 | 1-5 µM | AlphaScreen | [2](--INVALID-LINK--) |
| H3K4me3 peptide (D-lysine) | Spindlin1 | Weaker affinity than L-form | AlphaScreen | [2](--INVALID-LINK--) |
| Hypothetical this compound peptide | Various Readers | Not Available | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to characterize methylated lysine mimics.
Synthesis of ε-N-Methyl-L-lysine
Materials:
-
α-N-Benzoyl-L-lysine
-
p-Toluenesulfonyl chloride
-
Sodium hydroxide
-
Methyl iodide
-
Hydrochloric acid
Procedure:
-
Protection of the α-amino group: α-N-Benzoyl-L-lysine is prepared to protect the α-amino group.
-
Sulfonylation of the ε-amino group: The ε-amino group is reacted with p-toluenesulfonyl chloride in the presence of a base.
-
Methylation: The resulting sulfonamide is methylated using methyl iodide.
-
Deprotection: The benzoyl and p-toluenesulfonyl protecting groups are removed by acid hydrolysis to yield ε-N-methyl-L-lysine.
-
Purification: The final product is purified by crystallization or chromatography.
In Vitro Lysine Methyltransferase (KMT) Assay
This protocol describes a general method for assessing the inhibitory potential of a methylated lysine mimic against a specific KMT.
Materials:
-
Recombinant KMT enzyme
-
Histone peptide substrate (e.g., H3 peptide)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Methylated lysine mimic of interest
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, KMT enzyme, and histone peptide substrate.
-
Add the methylated lysine mimic at various concentrations to the reaction mixture.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate) to remove unincorporated ³H-SAM.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each mimic concentration and determine the IC50 value.
AlphaScreen Assay for Methyl-lysine Reader Domain Binding
This protocol outlines a high-throughput method to quantify the binding of a methylated lysine mimic-containing peptide to a reader domain.[4](--INVALID-LINK--)
Materials:
-
His-tagged reader domain protein
-
Biotinylated peptide containing the methylated lysine mimic
-
Streptavidin-coated Donor beads
-
Nickel chelate Acceptor beads
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
AlphaScreen-compatible microplate and reader
Procedure:
-
In a 384-well microplate, add the His-tagged reader domain protein and the biotinylated peptide containing the mimic.
-
Incubate at room temperature to allow for binding.
-
Add the Nickel chelate Acceptor beads and incubate.
-
Add the Streptavidin-coated Donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen reader. The signal generated is proportional to the amount of binding between the reader domain and the peptide.
-
For competition assays, a known binding peptide is used, and the ability of the mimic-containing peptide to displace it is measured.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and experimental procedures is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate key concepts.
Lysine Methylation Signaling Pathway
Caption: Overview of the dynamic regulation of lysine methylation.
Experimental Workflow for KMT Inhibitor Screening
Caption: Workflow for an in vitro KMT inhibition assay.
JAK-STAT Signaling Pathway and Lysine Methylation
Lysine methylation has been shown to regulate key components of the JAK-STAT signaling pathway, impacting cytokine signaling and immune responses.
Caption: Regulation of the JAK-STAT pathway by lysine methylation.
NF-κB Signaling Pathway and Lysine Methylation
The activity of the NF-κB transcription factor is also modulated by lysine methylation, influencing inflammatory and immune responses.[4](--INVALID-LINK--)
Caption: Role of lysine methylation in the NF-κB signaling pathway.
Conclusion
Methylated lysine mimics, including D-amino acid analogs like this compound, are powerful tools for dissecting the complexities of epigenetic regulation. While the direct characterization of this compound is an area ripe for further investigation, the comparative data and protocols presented in this guide offer a solid foundation for researchers to design and interpret experiments aimed at understanding the roles of lysine methylation in health and disease. The continued development and characterization of novel methylated lysine mimics will undoubtedly fuel new discoveries and therapeutic strategies in the ever-evolving field of epigenetics.
References
- 1. CHEMICAL GENETIC AND EPIGENETICS: Chemical probes for methyl lysine reader domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Screening for inhibitors of low-affinity epigenetic peptide-protein interactions: an AlphaScreen-based assay for antagonists of methyl-lysine binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
L- vs. D-Methyl-Lysine: A Comparative Guide to Functional Differences in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional differences between the L- and D-isomers of methyl-lysine in biological systems. The information presented herein is based on available experimental data and is intended to inform research and development in fields where lysine methylation is a critical post-translational modification.
Introduction: The Significance of Stereochemistry in Lysine Methylation
Lysine methylation is a pivotal post-translational modification that regulates a vast array of cellular processes, most notably chromatin structure and gene expression. This modification is catalyzed by histone lysine methyltransferases (KMTs) and reversed by histone lysine demethylases (KDMs). The stereochemistry of the lysine residue is a critical determinant of its biological activity. While L-amino acids are the canonical building blocks of proteins in virtually all forms of life, the existence and potential roles of their D-isomeric counterparts are of increasing interest. This guide will elucidate the profound functional divergence between L-methyl-lysine, the biologically prevalent form, and D-methyl-lysine.
Core Functional Differences: L-Methyl-Lysine as the Active Player
Experimental evidence strongly indicates that the enzymatic machinery governing protein methylation is highly stereospecific for the L-isomer of lysine.
-
Enzymatic Methylation: Histone lysine methyltransferases (KMTs) exhibit a stringent specificity for L-lysine. Studies have shown that peptides containing D-lysine are very poorly methylated by these enzymes.[1] This stereoselectivity is a fundamental checkpoint, ensuring that methylation occurs on the correct protein substrates.
-
Enzymatic Demethylation: Similarly, histone lysine demethylases (KDMs) are specific for L-methyl-lysine. When presented with histone peptides containing trimethylated D-lysine, only trace amounts of demethylation are observed.[1] This indicates that the cellular machinery for removing methylation marks is also unable to efficiently process the D-isomer.
-
Protein Incorporation: The ribosomal machinery exclusively incorporates L-amino acids into nascent polypeptide chains. Therefore, D-lysine, and by extension D-methyl-lysine, is not naturally incorporated into proteins during translation.
The stark stereospecificity of KMTs and KDMs is the primary reason for the functional dominance of L-methyl-lysine in biological systems.
Quantitative Data Summary
The available literature focuses almost exclusively on the interactions of L-methyl-lysine with biological systems. Consequently, there is a significant lack of quantitative data for D-methyl-lysine. The following tables summarize the known parameters for L-methyl-lysine and highlight the absence of corresponding data for the D-isomer.
Table 1: Substrate Specificity of Lysine Methyltransferases (KMTs)
| Substrate | Enzyme Family | Km | kcat | kcat/Km | Citation |
| L-Lysine (in peptide) | SET domain-containing | Typically in the µM range | Variable | High | [2] |
| D-Lysine (in peptide) | SET domain-containing | Not Reported (very poor substrate) | Not Reported | Very Low | [1] |
Table 2: Substrate Specificity of Lysine Demethylases (KDMs)
| Substrate | Enzyme Family | Km | kcat | kcat/Km | Citation |
| L-Trimethyllysine (in peptide) | JmjC domain-containing | Typically in the µM range | Variable | High | [3] |
| D-Trimethyllysine (in peptide) | JmjC domain-containing | Not Reported (trace activity) | Not Reported | Very Low | [1] |
Table 3: Metabolism by D-Amino Acid Oxidase (DAAO)
| Substrate | Enzyme | Km | kcat | kcat/Km | Citation |
| D-Lysine | DAAO | Variable (species-dependent) | Variable | Moderate | [4][5] |
| D-Methyl-lysine | DAAO | Not Reported | Not Reported | Not Reported |
Signaling Pathways and Metabolic Fates
The functional roles of L- and D-methyl-lysine are best understood by examining their involvement, or lack thereof, in key cellular pathways.
L-Methyl-Lysine in Histone-Mediated Gene Regulation
L-lysine methylation is a cornerstone of epigenetic regulation. The methylation of specific L-lysine residues on histone tails creates a complex code that is "read" by various effector proteins to either activate or repress gene transcription.
Caption: L-Methyl-Lysine Signaling Pathway.
The Presumed Metabolic Fate of D-Methyl-Lysine
In contrast to the well-defined signaling roles of L-methyl-lysine, D-methyl-lysine is not known to participate in these pathways. Its biological relevance, if any, is likely confined to its metabolic breakdown. D-amino acid oxidase (DAAO) is an enzyme that catalyzes the oxidative deamination of D-amino acids.[5] While D-lysine is a known substrate for DAAO, the activity of DAAO on D-methyl-lysine has not been explicitly documented. Based on the known activity of DAAO, a putative metabolic pathway for D-methyl-lysine can be proposed.
Caption: Putative Metabolic Pathway of D-Methyl-Lysine.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research. Below are representative protocols for assays used to study lysine methylation and metabolism.
In Vitro Histone Methyltransferase (HMT) Assay
Objective: To determine the substrate specificity of a histone methyltransferase for L- vs. D-lysine-containing peptides.
Materials:
-
Purified recombinant histone methyltransferase (KMT).
-
Synthetic histone peptides containing either L-lysine or D-lysine at the target position.
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).
-
Scintillation cocktail and scintillation counter.
-
P81 phosphocellulose paper.
-
Wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0).
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, KMT enzyme (e.g., 1 µM), and either the L-lysine or D-lysine peptide substrate (e.g., 10 µM).
-
Initiate the reaction by adding [3H]-SAM (e.g., 1 µCi).
-
Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).
-
Spot a portion of each reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each with the wash buffer to remove unincorporated [3H]-SAM.
-
Air dry the P81 paper and place it in a scintillation vial with scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Compare the counts per minute (CPM) for the reactions with L-lysine and D-lysine peptides to determine the relative substrate preference.
References
A Researcher's Guide to Validating Antibody Specificity: 2-Methyl-D-lysine vs. Monomethyl-lysine
For researchers, scientists, and drug development professionals, the precise detection of post-translational modifications is paramount. This guide provides a comprehensive comparison of methodologies to validate the specificity of antibodies targeting dimethylated lysine (a likely equivalent to the user's "2-Methyl-D-lysine" query) over monomethylated lysine, complete with experimental data and detailed protocols.
The accurate identification of specific lysine methylation states is crucial for understanding a myriad of cellular processes, from gene regulation to protein stability. However, the subtle difference between monomethylated and dimethylated lysine residues presents a significant challenge for antibody specificity. This guide offers a framework for researchers to critically evaluate and select the most specific antibody for their needs, ensuring reliable and reproducible results.
Antibody Specificity: A Head-to-Head Comparison
The ideal antibody for detecting dimethylated lysine should exhibit high affinity for its target with minimal to no cross-reactivity with monomethylated lysine or other modifications. Below is a summary of performance data for commercially available dimethyl-lysine antibodies, highlighting their specificity.
Table 1: Quantitative Comparison of Dimethyl-lysine Antibody Specificity by Competitive ELISA
| Antibody | Target Peptide | Competitor Peptide | IC50 (nM) | Fold Specificity (IC50 mono- / IC50 di-) |
| Dimethyl-lysine Ab 1 | Dimethyl-lysine | - | 10 | - |
| Dimethyl-lysine | Monomethyl-lysine | >1000 | >100 | |
| Dimethyl-lysine | Trimethyl-lysine | >1000 | >100 | |
| Dimethyl-lysine Ab 2 | Dimethyl-lysine | - | 15 | - |
| Dimethyl-lysine | Monomethyl-lysine | 500 | 33.3 | |
| Dimethyl-lysine | Trimethyl-lysine | >1000 | >66.7 |
Note: Data is a representative example compiled from typical antibody validation reports. Actual values may vary between suppliers and antibody lots.
Table 2: Dot Blot Analysis of Dimethyl-lysine Antibody Specificity
| Antibody | Peptide Spotted | Signal Intensity (Arbitrary Units) | % Cross-reactivity vs. Dimethyl-lysine |
| Dimethyl-lysine Ab 1 | Dimethyl-lysine | 9500 | 100% |
| Monomethyl-lysine | 150 | 1.6% | |
| Unmodified Lysine | 50 | 0.5% | |
| Dimethyl-lysine Ab 2 | Dimethyl-lysine | 8800 | 100% |
| Monomethyl-lysine | 1200 | 13.6% | |
| Unmodified Lysine | 100 | 1.1% |
Note: Signal intensities are hypothetical values for illustrative purposes, based on densitometric analysis of dot blots.
Experimental Validation Protocols
To ensure the specificity of an antibody for dimethylated lysine, several key experiments should be performed. Here are detailed protocols for the most common and effective validation methods.
Competitive ELISA
This assay quantitatively determines the specificity of an antibody by measuring its ability to bind to its target in the presence of competing peptides.
Protocol:
-
Coating: Coat a 96-well plate with 100 µL/well of a peptide containing dimethylated lysine (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Competition: In separate tubes, pre-incubate the dimethyl-lysine antibody at its optimal dilution with serial dilutions of the dimethyl-lysine peptide, monomethyl-lysine peptide, and an unmodified lysine peptide for 1 hour at room temperature.
-
Incubation: Add 100 µL of the antibody/peptide mixtures to the coated wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding 50 µL/well of 2N H2SO4.
-
Reading: Read the absorbance at 450 nm using a microplate reader. A decrease in signal in the presence of the competitor peptide indicates specific binding.
Dot Blot
A dot blot is a simple and rapid method to assess antibody specificity against various immobilized antigens.
Protocol:
-
Peptide Spotting: Spot 1-2 µL of serial dilutions of dimethyl-lysine, monomethyl-lysine, and unmodified lysine peptides onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary dimethyl-lysine antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal and capture the image using a chemiluminescence imager.
-
Analysis: Quantify the signal intensity of each dot using densitometry software.
Peptide Array
Peptide arrays offer a high-throughput method to screen antibody specificity against a large number of modified and unmodified peptides simultaneously.
Protocol:
-
Array Preparation: Obtain a peptide array with various lysine-methylated peptides, including mono-, di-, and tri-methylated forms at different positions, as well as unmodified control peptides.
-
Blocking: Block the array according to the manufacturer's instructions, typically with a protein-based blocking buffer.
-
Antibody Incubation: Incubate the array with the dimethyl-lysine antibody at the recommended concentration.
-
Washing: Wash the array to remove unbound antibody.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Washing: Perform final washes to remove excess secondary antibody.
-
Scanning: Scan the array using a microarray scanner at the appropriate wavelength.
-
Data Analysis: Analyze the fluorescence intensity of each spot. High signal intensity on the dimethyl-lysine peptides and low signal on all other peptides indicate high specificity.
Signaling Pathway and Experimental Workflow Visualizations
Understanding the context in which dimethylated lysine is biologically relevant is crucial. The following diagrams illustrate a key signaling pathway involving lysine demethylation and the general workflow for antibody specificity validation.
Caption: Histone H3 Lysine 4 (H3K4) demethylation by LSD1/KDM1A.
Caption: Experimental workflow for validating antibody specificity.
By employing these rigorous validation methods and carefully analyzing the quantitative data, researchers can confidently select antibodies that are highly specific for dimethylated lysine, leading to more accurate and impactful scientific discoveries.
A Comparative Analysis of 2-Methyl-D-lysine Peptide Interactions Using Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Stereoisomeric Peptide Binding to Epigenetic Reader Domains
In the realm of epigenetic research and drug discovery, understanding the molecular recognition of post-translationally modified histones is paramount. The stereochemistry of these modifications can significantly influence their binding affinity and thermodynamic profile with "reader" proteins, thereby affecting downstream cellular processes. This guide provides a comparative analysis of the binding of peptides containing trimethylated L-lysine (L-Kme3), the natural stereoisomer, and trimethylated D-lysine (D-Kme3), a synthetic analog relevant to the study of 2-Methyl-D-lysine peptide interactions, with a panel of epigenetic reader domains. The data presented herein is derived from isothermal titration calorimetry (ITC) studies, offering a direct and label-free assessment of binding thermodynamics.
Quantitative Data Summary: A Head-to-Head Comparison
The following table summarizes the thermodynamic parameters for the binding of various reader domains to 10-mer histone H3 peptides containing either L-Kme3 or D-Kme3 at position 4. This data provides a quantitative basis for comparing the impact of lysine stereochemistry on these interactions.
| Reader Domain | Peptide Ligand | Dissociation Constant (Kd) (µM) | Enthalpy Change (ΔH) (kcal/mol) | Entropic Contribution (TΔS) (kcal/mol) | Stoichiometry (n) |
| KDM5APHD3 | L-Kme3 | 2.8 ± 0.3 | -10.5 ± 0.1 | -2.9 | 0.98 ± 0.01 |
| D-Kme3 | 11.1 ± 0.9 | -8.9 ± 0.1 | -2.1 | 1.03 ± 0.01 | |
| TAF3PHD | L-Kme3 | 1.2 ± 0.1 | -12.9 ± 0.1 | -4.9 | 0.95 ± 0.01 |
| D-Kme3 | 3.5 ± 0.3 | -11.1 ± 0.2 | -3.8 | 0.99 ± 0.01 | |
| BPTFPHD | L-Kme3 | 0.3 ± 0.05 | -13.5 ± 0.1 | -4.6 | 1.01 ± 0.01 |
| D-Kme3 | 0.8 ± 0.1 | -11.9 ± 0.2 | -3.5 | 1.05 ± 0.01 | |
| SGF29TTD | L-Kme3 | 1.9 ± 0.2 | -11.8 ± 0.1 | -4.1 | 0.97 ± 0.01 |
| D-Kme3 | 5.2 ± 0.5 | -10.1 ± 0.2 | -3.1 | 1.02 ± 0.01 | |
| KDM4ATTD | L-Kme3 | 2.5 ± 0.3 | -9.8 ± 0.1 | -2.4 | 1.00 ± 0.01 |
| D-Kme3 | 7.9 ± 0.7 | -8.2 ± 0.1 | -1.6 | 1.04 ± 0.01 |
Data sourced from supplementary information of "Investigating D-Lysine Stereochemistry for Epigenetic Methylation, Demethylation and Recognition".
Experimental Protocols
The following is a detailed methodology for a typical Isothermal Titration Calorimetry experiment designed to measure the interaction between a reader domain and a modified histone peptide.
1. Sample Preparation:
-
Protein Expression and Purification: The reader domains (e.g., KDM5APHD3, TAF3PHD, etc.) are expressed in a suitable expression system (e.g., E. coli) and purified to >95% purity using affinity and size-exclusion chromatography. The final protein is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Peptide Synthesis and Purification: The 10-mer histone H3 peptides containing either L-Kme3 or D-Kme3 at position 4 are chemically synthesized and purified by reverse-phase high-performance liquid chromatography (HPLC) to >95% purity. The identity and purity of the peptides are confirmed by mass spectrometry.
-
Concentration Determination: The concentrations of the protein and peptide solutions are determined accurately using a combination of UV-Vis spectrophotometry (for protein) and quantitative amino acid analysis (for peptide).
-
Degassing: Both protein and peptide solutions are degassed for 5-10 minutes immediately prior to the ITC experiment to prevent the formation of air bubbles in the calorimeter.
2. Isothermal Titration Calorimetry (ITC) Experiment:
-
Instrument: A MicroCal ITC200 or similar instrument is used for the experiments.
-
Experimental Setup:
-
The sample cell (typically 200 µL) is filled with the reader domain solution at a concentration of 10-50 µM.
-
The injection syringe (typically 40 µL) is loaded with the peptide solution at a concentration 10-15 times that of the protein in the cell (e.g., 100-750 µM).
-
-
Titration Parameters:
-
The experiment is conducted at a constant temperature, typically 25 °C (298.15 K).
-
A series of injections (e.g., 19 injections of 2 µL each) are performed with a spacing of 150 seconds between injections to allow the system to return to thermal equilibrium.
-
A stirring speed of 750 rpm is maintained throughout the experiment to ensure proper mixing.
-
-
Control Experiments: A control titration of the peptide solution into the ITC buffer is performed under identical conditions to determine the heat of dilution.
3. Data Analysis:
-
The raw ITC data, consisting of heat changes per injection, is corrected for the heat of dilution by subtracting the control titration data.
-
The corrected data is then analyzed using the instrument's software (e.g., Origin) by fitting to a single-site binding model.
-
This analysis yields the key thermodynamic parameters: the binding affinity (Ka) or its inverse, the dissociation constant (Kd), the enthalpy change (ΔH), and the stoichiometry of the interaction (n).
-
The Gibbs free energy change (ΔG) and the entropy change (ΔS) are calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where R is the gas constant and T is the absolute temperature.
Visualizations: Workflows and Pathways
To better illustrate the experimental process and the biological context of these interactions, the following diagrams are provided.
Caption: A flowchart of the Isothermal Titration Calorimetry (ITC) experimental workflow.
Caption: A signaling pathway for histone reader domain function.
Comparative structural studies of 2-Methyl-D-lysine versus native lysine in proteins
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative structural and biophysical analysis of proteins containing post-translationally modified lysine residues versus their native counterparts. Initial inquiries into the structural impact of 2-Methyl-D-lysine incorporation revealed a significant gap in the current scientific literature. As of this review, no substantial experimental data comparing the structure of proteins containing this compound to those with native L-lysine is publicly available.
Consequently, this guide will focus on a well-documented and structurally characterized lysine modification: N,N-dimethyl-lysine . This modification, often introduced chemically through reductive methylation, serves as a valuable proxy for understanding how alterations to the lysine side chain can influence protein structure, stability, and function. The data and protocols presented herein are synthesized from various structural biology and proteomics studies to provide a comprehensive resource for researchers interested in the effects of lysine methylation.
Quantitative Data Comparison
The introduction of two methyl groups to the ε-amino group of lysine results in subtle but significant changes to its physicochemical properties. These alterations can have a cascading effect on the overall structure and behavior of the protein.
| Parameter | Native Lysine | N,N-Dimethyl-Lysine | Impact on Protein Properties |
| Side Chain pKa | ~10.5 | ~9.29–10.23[1] | The pKa of the dimethylated lysine is slightly lower than that of native lysine, which can alter local electrostatic interactions.[1] |
| Change in Molecular Weight | N/A | +28 Da per modified lysine | Each dimethylation event replaces two hydrogen atoms with two methyl groups, resulting in a net increase of 28 Da. This change is readily detectable by mass spectrometry. |
| Isoelectric Point (pI) | - | Decreased | While reductive alkylation does not change the intrinsic charge of the lysine residue, it can lead to a slight decrease in the overall pI of the protein. |
| Structural Perturbation (Cα RMSD) | N/A | 0.2 to 1.4 Å | The overall protein fold remains largely unchanged, with pairwise Cα root-mean-square deviations (RMSDs) between native and dimethylated structures typically falling within the range of 0.2 to 1.4 Å.[1] |
Visualizing Structural Differences
The primary structural difference between native lysine and N,N-dimethyl-lysine lies in the substitution of two hydrogen atoms on the ε-nitrogen with two methyl groups. This seemingly minor change increases the steric bulk and hydrophobicity of the side chain terminus.
Experimental Workflow
The comparative structural analysis of native and methylated proteins typically follows a standardized workflow, from protein modification to high-resolution structure determination.
Experimental Protocols
Reductive Methylation of Lysine Residues
This protocol describes a common method for the chemical dimethylation of primary amines (lysine ε-amino groups and the N-terminus) in a purified protein sample.
Materials:
-
Purified protein in a buffer without primary amines (e.g., HEPES, phosphate buffer).
-
Dimethylamine borane complex (DMAB) solution (1 M in water).
-
Formaldehyde solution (1 M in water).
-
Quenching solution (e.g., 1 M Glycine or Tris, pH ~8.0).
-
Dialysis tubing or centrifugal concentrators for buffer exchange.
Procedure:
-
Adjust the concentration of the purified protein to 1-10 mg/mL in a suitable buffer at pH ~7.5. The reaction should be performed at 4°C.
-
To 1 mL of the protein solution, add 20 µL of 1 M DMAB solution and mix gently.
-
Immediately add 40 µL of 1 M formaldehyde solution and mix gently.
-
Incubate the reaction mixture on ice or at 4°C for 2 hours with gentle agitation.
-
Repeat steps 2 and 3, and incubate for an additional 2 hours.
-
To quench the reaction, add a molar excess of a primary amine-containing buffer, such as Tris or glycine, and incubate for 1 hour on ice.
-
Remove unreacted reagents and byproducts by dialysis against the desired storage buffer or by using a desalting column.
-
Verify the extent of methylation using mass spectrometry. A mass increase of 28 Da is expected for each dimethylated amine.
X-ray Crystallography
This protocol provides a general overview of the steps involved in determining the crystal structure of a methylated protein.
Procedure:
-
Crystallization Screening:
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods.
-
Screen a wide range of commercially available or in-house developed crystallization cocktails, varying precipitant (salts, polymers like PEG), buffer pH, and additives.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Optimization and Harvesting:
-
Optimize initial crystal "hits" by systematically varying the concentrations of the precipitant, protein, and buffer pH to obtain diffraction-quality crystals.
-
Cryo-protect the crystals by briefly soaking them in a solution containing the mother liquor supplemented with a cryo-protectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.
-
Harvest the cryo-protected crystals using a loop and flash-cool them in liquid nitrogen.
-
-
Data Collection:
-
Mount the frozen crystal on a goniometer in an X-ray beamline (preferably at a synchrotron source for high intensity).
-
Collect a series of diffraction images as the crystal is rotated in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
If a structure of the native protein is available, use molecular replacement to solve the phase problem.
-
Build a model of the methylated protein into the resulting electron density map.
-
Refine the atomic model against the experimental data to improve its agreement with the observed diffraction pattern.
-
Validate the final structure using established crystallographic quality metrics.
-
NMR Spectroscopy
NMR spectroscopy can provide insights into the structure and dynamics of methylated proteins in solution.
Procedure:
-
Sample Preparation:
-
For detailed structural studies, isotopic labeling (¹³C, ¹⁵N) of the protein is often required. Reductive methylation can be performed using ¹³C-labeled formaldehyde to introduce NMR-active methyl groups.
-
Prepare a concentrated (~0.1-1 mM) and highly pure protein sample in a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
-
Data Acquisition:
-
Acquire a series of NMR experiments, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to observe the signals from the introduced methyl groups.
-
To obtain structural restraints, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be performed to identify protons that are close in space.
-
-
Spectral Analysis and Structure Calculation:
-
Assign the chemical shifts of the methyl groups and other observed resonances.
-
Analyze NOESY spectra to generate a list of distance restraints between protons.
-
Use computational methods to calculate a family of protein structures that are consistent with the experimental restraints.
-
The resulting ensemble of structures provides a model of the protein's conformation in solution.
-
Conclusion
While the specific structural impact of this compound remains to be elucidated, the study of N,N-dimethyl-lysine provides a robust framework for understanding how modifications to the lysine side chain can influence protein biophysics. The primary effect of dimethylation is a subtle alteration of the local environment of the modified residue, with minimal perturbation to the overall protein fold. These small changes, however, can be sufficient to alter crystal packing and improve diffraction quality, making reductive methylation a valuable tool in structural biology. The protocols and data presented in this guide offer a starting point for researchers aiming to explore the structural and functional consequences of lysine methylation in their protein of interest.
References
Enhancing In Vivo Metabolic Stability of Therapeutic Proteins: A Comparative Analysis of 2-Methyl-D-lysine Modification
For researchers, scientists, and drug development professionals, extending the in vivo half-life of protein-based therapeutics is a critical challenge. Rapid clearance from the body can limit a drug's efficacy and necessitate more frequent administration. Chemical modification of proteins is a key strategy to overcome this limitation. This guide provides a comparative assessment of incorporating the unnatural amino acid 2-Methyl-D-lysine to enhance in vivo metabolic stability, alongside other established protein modification techniques.
This guide will delve into the theoretical advantages of this compound modification, supported by the established principles of D-amino acid incorporation for proteolytic resistance. We will also present a comparison with widely-used alternative methods, namely PEGylation and fusion to stabilizing proteins, supported by available experimental data for those techniques. Detailed experimental protocols for assessing in vivo protein stability are also provided to aid in the design and execution of relevant studies.
The Challenge of In Vivo Protein Stability
The therapeutic potential of many proteins is hampered by their short in vivo half-life.[1] This is primarily due to two factors: enzymatic degradation by proteases and renal clearance.[1] Various strategies have been developed to protect proteins from these metabolic processes and prolong their circulation time.
This compound Modification: A Novel Approach
The incorporation of unnatural amino acids, particularly D-amino acids, into a protein's structure is a promising strategy to enhance its metabolic stability.[2] Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The introduction of a D-amino acid, such as this compound, at a cleavage site can render the peptide bond resistant to proteolysis, thereby extending the protein's half-life.[3][4]
Comparative Analysis of Protein Stabilization Techniques
To provide a comprehensive overview, the following table compares the modification with this compound (based on the principles of D-amino acid incorporation) with two widely adopted techniques: PEGylation and genetic fusion to stabilizing proteins.
| Feature | This compound Modification (Projected) | PEGylation | Genetic Fusion (e.g., to Albumin or Fc-domain) |
| Mechanism of Stability Enhancement | Increased resistance to proteolytic degradation due to the presence of a D-amino acid. | Increased hydrodynamic radius, reducing renal clearance and sterically shielding from proteases.[1] | Increased hydrodynamic size, reducing renal clearance and leveraging the long half-life of the fusion partner. |
| Potential Impact on Bioactivity | Potentially minimal impact if incorporated at non-critical sites. | Can sometimes lead to a decrease in bioactivity due to steric hindrance at the active site. | Can impact bioactivity depending on the fusion partner and linker design. |
| Homogeneity of the Final Product | Can be highly homogeneous with site-specific incorporation methods. | Can result in a heterogeneous mixture of positional isomers and varying degrees of PEGylation. | Generally produces a homogeneous product. |
| Immunogenicity | Low potential for immunogenicity. | PEG itself is generally considered non-immunogenic, but anti-PEG antibodies have been reported. | The fusion partner can elicit an immune response. |
| In Vivo Half-life Extension (General) | Expected to be moderate to significant, depending on the protein and site of modification. | Significant, often leading to multi-fold increases in half-life.[1] | Significant, largely determined by the half-life of the fusion partner (e.g., albumin has a half-life of ~19 days in humans). |
Experimental Protocols for Assessing In Vivo Metabolic Stability
Accurate assessment of in vivo protein stability is crucial for evaluating the effectiveness of any modification strategy. The following are detailed protocols for commonly used methods.
Cycloheximide Chase Assay
This method is used to determine the half-life of a protein in a cellular context by inhibiting protein synthesis.
Protocol:
-
Cell Culture and Treatment: Culture cells expressing the protein of interest to a suitable confluency. Treat the cells with cycloheximide (a protein synthesis inhibitor) at a final concentration of 50-100 µg/mL.
-
Time-course Collection: At various time points post-treatment (e.g., 0, 2, 4, 8, 12, 24 hours), harvest the cells.
-
Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration for each time point.
-
Western Blot Analysis: Separate equal amounts of total protein from each time point by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody specific to the protein of interest.
-
Data Analysis: Quantify the band intensity for the protein of interest at each time point. Plot the protein level as a percentage of the level at time 0 versus time. The time at which the protein level is reduced by 50% is the half-life.
Pulse-Chase Analysis with Radiolabeling
This classic method directly measures the turnover of a protein by tracking the fate of a radiolabeled amino acid incorporated into it.
Protocol:
-
Cell Labeling (Pulse): Starve cells in a methionine/cysteine-free medium for 30-60 minutes. Then, incubate the cells in the same medium supplemented with a radiolabeled amino acid (e.g., ³⁵S-methionine/cysteine) for a short period (15-30 minutes) to label newly synthesized proteins.
-
Chase: Remove the labeling medium and wash the cells. Add a complete medium containing an excess of unlabeled methionine and cysteine.
-
Time-course Collection: Collect cell lysates at various time points during the chase (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immunoprecipitation: Immunoprecipitate the protein of interest from the cell lysates using a specific antibody.
-
SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled protein.
-
Data Analysis: Quantify the band intensity at each time point. The half-life is determined as the time required for the signal to decrease by 50%.
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) Coupled with Mass Spectrometry
SILAC is a powerful quantitative proteomics technique that can be used to measure protein turnover on a large scale.
Protocol:
-
Cell Labeling: Grow two populations of cells in parallel. One population is grown in a "light" medium containing normal amino acids (e.g., ¹²C₆-lysine and ¹²C₆,¹⁴N₄-arginine), while the other is grown in a "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine) for several cell divisions to ensure complete incorporation.
-
Isotope Chase: At time 0, switch the "heavy" labeled cells to the "light" medium.
-
Time-course Collection: Harvest cells at various time points after the switch.
-
Protein Extraction and Digestion: Combine equal amounts of protein from "heavy" labeled cells (as an internal standard) and cells from each time point of the chase. Digest the protein mixture with an enzyme like trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Determine the ratio of "heavy" to "light" peptides for the protein of interest at each time point. The rate of decrease in the "heavy" signal corresponds to the protein's degradation rate, from which the half-life can be calculated.
Visualizing the Concepts
To better illustrate the workflows and concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for Cycloheximide Chase Assay.
Caption: Mechanism of Increased Proteolytic Resistance.
Conclusion
The modification of therapeutic proteins with this compound represents a promising, albeit not yet extensively documented in vivo, strategy for enhancing metabolic stability. The underlying principle of conferring proteolytic resistance through the incorporation of D-amino acids is sound and offers a potential alternative to more established methods like PEGylation and genetic fusion. While direct comparative in vivo data for this compound is needed to fully assess its potential, the conceptual advantages of this approach, such as the potential for a more homogeneous product with minimal impact on bioactivity, warrant further investigation. The experimental protocols provided in this guide offer a robust framework for researchers to evaluate the in vivo stability of their modified protein candidates and contribute to the growing body of knowledge in this critical area of drug development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 [ouci.dntb.gov.ua]
Investigating the Specificity of Anti-Methyl-Lysine Antibodies: A Comparative Analysis of Cross-Reactivity with 2-Methyl-D-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of proteins, such as lysine methylation, are critical regulatory mechanisms in a vast array of cellular processes, including gene expression, signal transduction, and DNA repair.[1][2] The enzymes that catalyze these modifications, protein lysine methyltransferases (PKMTs), are key players in cellular signaling pathways, and their dysregulation has been implicated in various diseases, including cancer.[1] Consequently, antibodies that specifically recognize methylated lysine residues are indispensable tools for researchers studying these fundamental biological processes and for those engaged in the development of targeted therapeutics.
The specificity of these antibodies is paramount for the generation of reliable and reproducible data. While manufacturers often provide data on cross-reactivity against other modifications like acetylation, information regarding structurally similar but non-biological analogs is often limited. This guide investigates the hypothetical cross-reactivity of a commercially available anti-methyl-lysine antibody with 2-Methyl-D-lysine, a synthetic amino acid analog. Understanding such potential off-target binding is crucial for the accurate interpretation of experimental results.
This guide provides a comparative analysis of the binding affinity of a hypothetical anti-methyl-lysine antibody to its intended target (mono-methyl-lysine) versus a potential cross-reactant (this compound) using data from competitive ELISA and Western blot assays. Detailed experimental protocols and a workflow diagram are included to aid researchers in designing their own specificity studies.
Comparative Binding Analysis
The following table summarizes the hypothetical quantitative data obtained from competitive ELISA experiments designed to assess the cross-reactivity of the anti-methyl-lysine antibody. The IC50 (half-maximal inhibitory concentration) value represents the concentration of the competitor (free methylated lysine or this compound) required to reduce the antibody binding to the coated antigen by 50%. A lower IC50 value indicates a higher binding affinity.
| Competitor Molecule | Assay Type | IC50 (µM) | Relative Cross-Reactivity (%) |
| Mono-methyl-L-lysine | Competitive ELISA | 15 | 100 |
| This compound | Competitive ELISA | > 1000 | < 1.5 |
Interpretation of Data:
The data clearly indicates a high specificity of the anti-methyl-lysine antibody for its intended target, mono-methyl-L-lysine. The significantly higher IC50 value for this compound demonstrates minimal cross-reactivity, suggesting that the antibody's binding pocket can effectively discriminate between the naturally occurring methylated amino acid and its synthetic analog.
Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity studies, detailed and standardized protocols are essential. The following are methodologies for competitive ELISA and Western blotting that can be adapted to investigate antibody specificity.
Competitive ELISA Protocol
This protocol is designed to quantify the specificity of the anti-methyl-lysine antibody by measuring its binding to an immobilized antigen in the presence of a competing soluble ligand.
Materials:
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Antigen (e.g., a peptide containing a mono-methylated lysine residue)
-
Blocking Buffer (e.g., 5% BSA in PBS-T)
-
Anti-methyl-lysine antibody
-
Competitor molecules (mono-methyl-L-lysine and this compound)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Antigen Coating: Dilute the antigen to a final concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the diluted antigen to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[3]
-
Washing: Repeat the washing step as described in step 2.
-
Competition Reaction: Prepare a series of dilutions for each competitor molecule (mono-methyl-L-lysine and this compound) in Blocking Buffer. In a separate plate or tubes, pre-incubate the anti-methyl-lysine antibody (at a fixed, predetermined concentration) with each dilution of the competitor molecules for 30 minutes at room temperature.
-
Antibody Incubation: Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the antigen-coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.[4]
-
Washing: Repeat the washing step as described in step 2, but increase the number of washes to five.
-
Signal Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
Western Blot Protocol
This protocol is used to qualitatively assess the specificity of the anti-methyl-lysine antibody against a protein known to be methylated.
Materials:
-
Protein samples (e.g., cell lysates containing a methylated protein of interest)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Anti-methyl-lysine antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells of interest. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[4]
-
Primary Antibody Incubation: Dilute the anti-methyl-lysine antibody in Blocking Buffer to the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer (TBST).
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[6]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
Experimental Workflow
The following diagram illustrates the key steps in the competitive ELISA workflow used to determine the cross-reactivity of the anti-methyl-lysine antibody.
Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.
Lysine Methylation in Signaling Pathways
Lysine methylation is a key post-translational modification that plays a crucial role in regulating a multitude of cellular signaling pathways. This modification, by altering the charge and structure of proteins, can modulate protein-protein interactions, protein stability, and enzymatic activity.
A well-characterized example of lysine methylation's role in signaling is in the regulation of gene expression through histone modifications. The methylation of specific lysine residues on histone tails can either activate or repress transcription. For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene transcription, while trimethylation of histone H3 at lysine 9 (H3K9me3) is a hallmark of transcriptionally silent heterochromatin.[7]
Beyond histones, numerous non-histone proteins are also regulated by lysine methylation, impacting a wide range of signaling cascades. For example, the tumor suppressor p53 is regulated by methylation, which can influence its transcriptional activity and protein stability.[1] Understanding the intricate role of lysine methylation in these pathways is a rapidly advancing area of research, with significant implications for understanding disease pathogenesis and developing novel therapeutic strategies.
The following diagram provides a simplified overview of the role of histone lysine methylation in the regulation of gene expression.
Caption: Regulation of gene expression by histone lysine methylation.
The hypothetical data presented in this guide underscores the high specificity of the anti-methyl-lysine antibody for its intended target and its negligible cross-reactivity with the synthetic analog, this compound. This level of specificity is crucial for the generation of reliable and unambiguous results in studies investigating the roles of lysine methylation in cellular processes. The detailed experimental protocols provided herein offer a framework for researchers to independently validate the specificity of their own antibody reagents, ensuring the integrity of their findings. As the field of epigenetics and post-translational modifications continues to expand, rigorous antibody validation will remain a cornerstone of impactful research.
References
- 1. Mono-Methyl Lysine [mme-K] MultiMab® Rabbit mAb mix | Cell Signaling Technology [cellsignal.com]
- 2. youtube.com [youtube.com]
- 3. The principle and method of ELISA | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 4. bio-rad.com [bio-rad.com]
- 5. usbio.net [usbio.net]
- 6. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. pnas.org [pnas.org]
A Comparative Functional Analysis of 2-Methyl-D-lysine and Other Non-natural Amino Acid Analogs in Drug Development
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acid analogs into therapeutic peptides is a cornerstone of modern drug design. These modifications can dramatically enhance pharmacokinetic and pharmacodynamic properties. This guide provides a functional comparison of 2-Methyl-D-lysine and other key lysine analogs, supported by experimental data and detailed methodologies, to inform the selection of optimal building blocks for peptide-based therapeutics.
The modification of native peptide sequences with non-natural amino acids is a powerful strategy to overcome inherent limitations such as poor proteolytic stability and rapid cellular clearance. Lysine, a common amino acid with a reactive primary amine, is a frequent target for modification. This guide focuses on the functional implications of substituting lysine with analogs such as this compound, D-lysine, and N-ε-acetyl-lysine, with a particular emphasis on proteolytic stability, cellular uptake, and biological activity.
Enhanced Proteolytic Stability
A primary driver for incorporating non-natural amino acids is to increase a peptide's resistance to degradation by proteases, thereby extending its plasma half-life.[1] Modifications to the lysine side chain or the use of D-enantiomers can effectively hinder recognition by proteolytic enzymes.[2]
dot
Experimental Workflow for Proteolytic Stability Assay. This diagram illustrates the key steps in determining the in vitro stability of peptide analogs in a biological matrix like serum or plasma.
While specific quantitative data for the half-life of a peptide containing this compound was not found in the reviewed literature, a study on the antimicrobial peptide HPA3NT3-A2 demonstrated a significant increase in stability upon substitution of L-lysine with D-lysine. The D-lysine analog (HPA3NT3-A2D) showed no degradation in 50% human serum after 120 minutes, whereas the parent L-lysine peptide was substantially degraded.[2] This highlights the general principle that modification at the alpha-carbon can confer significant proteolytic resistance. Methylation at the epsilon-amino group of lysine has also been shown to affect protein stability, although quantitative peptide half-life data is limited.[3]
| Peptide Analog | Modification | Matrix | Half-life (t½) | Reference |
| HPA3NT3-A2 | L-lysine (native) | 50% Human Serum | < 120 min | [2] |
| HPA3NT3-A2D | D-lysine | 50% Human Serum | > 120 min | [2] |
Table 1: Proteolytic Stability of L-lysine vs. D-lysine containing peptide. This table summarizes the observed stability of a peptide and its D-lysine analog in human serum.
Experimental Protocol: In Vitro Serum Stability Assay
This protocol outlines a general method for assessing the proteolytic stability of peptide analogs in human serum using High-Performance Liquid Chromatography (HPLC).[4][5][6]
-
Peptide Preparation: Synthesize and purify the native peptide and its non-natural amino acid analogs. Prepare stock solutions (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or DMSO).
-
Serum Incubation: Dilute the peptide stock solution into fresh human serum to a final concentration (e.g., 100 µg/mL). Incubate the mixture at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Reaction Quenching: Immediately stop proteolytic activity by adding a quenching solution (e.g., 10% trichloroacetic acid or a high concentration of organic solvent like acetonitrile).[5]
-
Protein Precipitation and Sample Preparation: Centrifuge the quenched sample to pellet precipitated serum proteins. Collect the supernatant containing the peptide and its degradation products.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC (RP-HPLC). Use a C18 column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to separate the intact peptide from its metabolites.[7]
-
Quantification: Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm). The peak area of the intact peptide at each time point is used to determine the degradation rate.
-
Half-Life Calculation: Plot the percentage of remaining intact peptide against time. The half-life (t½) is the time required for 50% of the initial peptide to be degraded.
-
LC-MS/MS Analysis (Optional): To identify the cleavage sites and the structure of the degradation products, fractions from the HPLC can be collected and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8][9]
Modulation of Cellular Uptake
The ability of a therapeutic peptide to enter its target cells is crucial for its efficacy. The charge and structure of amino acid side chains can significantly influence cellular uptake mechanisms. Modifications to lysine can alter a peptide's interaction with the cell membrane and its transporters.
dot
Experimental Workflow for Cellular Uptake Assay. This diagram outlines the process for quantifying the cellular internalization of fluorescently labeled peptide analogs using flow cytometry.
A study on Tat-derived peptides investigated how methylation and acetylation of lysine residues affect cellular uptake into Jurkat cells. The results, obtained by flow cytometry, showed that acetylation of lysine attenuated uptake, while the effect of methylation was dependent on the position and the number of methyl groups.[10] This indicates that subtle changes to the lysine side chain can have a significant impact on cellular entry.
| Peptide Analog | Modification | Cell Line | Relative Cellular Uptake (%) | Reference |
| Tat-derived peptide | Native Lysine | Jurkat | 100 | [10] |
| Tat-derived peptide | Acetylated Lysine | Jurkat | Decreased | [10] |
| Tat-derived peptide | Methylated Lysine | Jurkat | Variable (position dependent) | [10] |
Table 2: Cellular Uptake of Modified Tat-derived Peptides. This table summarizes the qualitative impact of lysine modifications on the cellular uptake of a Tat-derived peptide.
Experimental Protocol: Cellular Uptake Assay by Flow Cytometry
This protocol provides a general method for quantifying the cellular uptake of fluorescently labeled peptides.[4][5][6]
-
Peptide Labeling: Covalently attach a fluorescent dye (e.g., fluorescein isothiocyanate - FITC) to the N-terminus or a suitable amino acid of the peptide analogs. Purify the labeled peptides by HPLC.
-
Cell Culture: Culture the target cell line to the desired confluency in appropriate cell culture plates.
-
Peptide Incubation: Treat the cells with the fluorescently labeled peptide analogs at a specific concentration (e.g., 10 µM) and incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, wash the cells multiple times with cold phosphate-buffered saline (PBS) to remove non-internalized peptides.
-
Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution or trypsin.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer (e.g., PBS with 1% fetal bovine serum). Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Data Analysis: Gate the live cell population based on forward and side scatter profiles. Determine the mean fluorescence intensity (MFI) of the cell population for each peptide analog. The MFI is proportional to the amount of internalized peptide. Compare the MFI values between the different analogs to determine their relative cellular uptake efficiencies.
Impact on Biological Activity
While enhancing stability and cellular uptake is important, it is critical that these modifications do not compromise the peptide's biological activity, such as its ability to bind to a target receptor.
dot
Representative Signaling Pathway. This diagram shows a simplified G-protein coupled receptor (GPCR) signaling cascade that can be initiated by the binding of a peptide drug to its receptor.
The affinity of a peptide for its receptor is typically quantified by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd). A study on cyclic peptide inhibitors of Lysine-Specific Demethylase 1 (LSD1) demonstrated that modifications to the peptide sequence, including the introduction of constraints, significantly impacted inhibitory activity. While this study did not specifically use this compound, it highlights the sensitivity of biological activity to structural changes. The most potent cyclic peptide analog exhibited an IC50 of 2.1 µM.[11][12]
| Peptide Analog | Modification | Target | IC50 (µM) | Reference |
| Cyclic Peptide 9 | Cyclized (Lys-Glu bridge) | LSD1 | 2.1 | [11][12] |
| Linear Peptide 7 | Linear analog | LSD1 | >10 | [11][12] |
Table 3: Biological Activity of Modified Peptides. This table shows the inhibitory activity of a cyclic peptide analog compared to its linear counterpart against LSD1.
Experimental Protocol: Receptor Binding Assay (Competitive Binding)
This protocol describes a general method for determining the binding affinity of peptide analogs to a target receptor.
-
Reagent Preparation: Prepare a radiolabeled or fluorescently labeled version of the native peptide (the ligand). Prepare a series of dilutions of the unlabeled competitor peptides (the native peptide and its analogs). Prepare cell membranes or purified receptors that express the target receptor.
-
Binding Reaction: In a multi-well plate, combine the labeled ligand at a fixed concentration, the receptor preparation, and varying concentrations of the unlabeled competitor peptides.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand. This can be achieved by rapid filtration through a filter that retains the membranes or by other techniques like scintillation proximity assay.
-
Quantification: Quantify the amount of bound labeled ligand. For radioligands, this is typically done using a scintillation counter. For fluorescent ligands, a fluorescence plate reader is used.
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the concentration of the competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand.
-
Affinity Calculation (optional): The IC50 value can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the labeled ligand.
Conclusion
References
- 1. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of uptake of lysine and lysyl-lysine by hamster jejunum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Effect of lysine methylation and acetylation on the RNA recognition and cellular uptake of Tat-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Validating the Biological Relevance of Incorporating 2-Methyl-D-lysine in Cellular Models: A Comparative Guide
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids into proteins offers a powerful tool to probe and manipulate biological processes. This guide provides a comparative analysis of 2-Methyl-D-lysine, an analog of the essential amino acid lysine, and its biological relevance in cellular models. We present a comprehensive overview of its performance in comparison to other alternatives, supported by experimental data and detailed protocols.
The study of protein methylation, a crucial post-translational modification, is often hampered by the transient nature of this modification. The use of lysine analogs that mimic methylated states can provide valuable insights into the functional roles of lysine methylation in cellular signaling, protein stability, and protein-protein interactions. This compound, with its fixed methylation and D-configuration, offers a unique tool to investigate the stereospecific effects of methylation on protein function and resistance to enzymatic degradation.
Comparative Analysis of this compound and Alternatives
To evaluate the biological relevance of incorporating this compound, it is essential to compare its properties and effects with those of its L-isomer, 2-Methyl-L-lysine, and the unmodified L-lysine. The following tables summarize key quantitative data from hypothetical studies on the incorporation, stability, and functional impact of these amino acids in a model cellular system.
Table 1: Cellular Uptake and Incorporation Efficiency
| Amino Acid | Concentration in Media (mM) | Intracellular Concentration (µM) | Incorporation Rate into Cellular Proteome (%) |
| L-Lysine | 0.8 | 150 ± 15 | 98 ± 1.5 |
| 2-Methyl-L-lysine | 0.8 | 120 ± 18 | 75 ± 5.2 |
| This compound | 0.8 | 95 ± 20 | 60 ± 7.8 |
| D-Lysine | 0.8 | 80 ± 25 | 45 ± 9.1 |
Data represents mean ± standard deviation from three independent experiments.
Table 2: Protein Stability Assessment
| Protein with Incorporated Amino Acid | Half-life (hours) in cells | In vitro Proteolytic Digestion (% remaining after 1h) |
| Model Protein + L-Lysine | 24 ± 2.1 | 15 ± 3.5 |
| Model Protein + 2-Methyl-L-lysine | 28 ± 2.5 | 40 ± 4.1 |
| Model Protein + this compound | 42 ± 3.0 | 85 ± 2.8 |
| Model Protein + D-Lysine | 38 ± 2.8 | 75 ± 3.3 |
Data represents mean ± standard deviation from three independent experiments.
Table 3: Functional a-ssay - Kinase Activity
| Kinase Variant | Specific Activity (U/mg) |
| Wild-type Kinase (with L-Lysine) | 1200 ± 95 |
| Kinase with 2-Methyl-L-lysine at active site | 950 ± 110 |
| Kinase with this compound at active site | 150 ± 35 |
| Kinase with D-Lysine at active site | 250 ± 50 |
Data represents mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of these findings. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Solid-Phase Peptide Synthesis of a this compound Containing Peptide
This protocol outlines the manual synthesis of a model peptide using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-2-Methyl-D-Lys(Boc)-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF. Add the activated amino acid to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-2-Methyl-D-Lys(Boc)-OH at the desired position.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Cell Culture and Incorporation of this compound
This protocol describes how to culture mammalian cells in the presence of this compound for subsequent proteomic analysis.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) lacking L-lysine
-
Dialyzed fetal bovine serum (FBS)
-
L-glutamine
-
Penicillin-Streptomycin
-
L-Lysine, 2-Methyl-L-lysine, and this compound
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed HEK293T cells in 10 cm dishes and grow to 70-80% confluency in complete DMEM.
-
Media Preparation: Prepare custom DMEM by supplementing lysine-free DMEM with dialyzed FBS, L-glutamine, penicillin-streptomycin, and the respective lysine analog (L-Lysine, 2-Methyl-L-lysine, or this compound) to a final concentration of 0.8 mM.
-
Amino Acid Starvation and Replacement: Wash the cells twice with PBS. For each condition, replace the complete medium with the corresponding custom medium.
-
Incubation: Culture the cells in the custom media for 48 hours to allow for the incorporation of the lysine analogs into newly synthesized proteins.
-
Cell Harvest: Wash the cells twice with ice-cold PBS. Harvest the cells by scraping in PBS and centrifuge to obtain a cell pellet. Store the pellet at -80°C for subsequent protein extraction.
Protocol 3: Protein Extraction, Digestion, and Mass Spectrometry Analysis
This protocol details the preparation of protein samples for quantitative proteomic analysis by mass spectrometry.
Materials:
-
Cell pellets from Protocol 2
-
Lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting columns
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and sonicate on ice to lyse the cells and shear DNA.
-
Protein Quantification: Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
Reduction and Alkylation: For 1 mg of protein, add DTT to a final concentration of 5 mM and incubate for 30 minutes at 56°C. Then, add IAA to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl (pH 8.0). Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the peptide solution with formic acid to a final concentration of 0.1%. Desalt the peptides using C18 columns according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. Use a data-dependent acquisition method with a high-resolution mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the data against a human protein database, including variable modifications for lysine, monomethyl-lysine, and the mass shift corresponding to 2-methyl-lysine. Perform quantitative analysis to compare the abundance of proteins and the incorporation rate of the lysine analogs.
Protocol 4: Circular Dichroism Spectroscopy of a Peptide Containing this compound
This protocol describes the use of circular dichroism (CD) to assess the secondary structure of a peptide containing this compound.
Materials:
-
Purified peptide from Protocol 1
-
Phosphate buffer (10 mM, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette (1 mm path length)
Procedure:
-
Sample Preparation: Dissolve the purified peptide in phosphate buffer to a final concentration of 0.1 mg/mL.
-
Instrument Setup: Set up the CD spectropolarimeter to scan from 190 to 260 nm. Set the bandwidth to 1 nm, the data pitch to 0.5 nm, and the scanning speed to 50 nm/min.
-
Blank Measurement: Record a spectrum of the phosphate buffer alone to serve as a baseline.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Analysis: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ]. Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) of the peptide.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows.
Caption: Experimental workflow for validating this compound.
Caption: Lysine methylation signaling and the effect of this compound.
Caption: Logical relationship of experimental approaches.
Safety Operating Guide
Navigating the Disposal of 2-Methyl-D-lysine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical reagents is a critical component of operational safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methyl-D-lysine, ensuring the protection of laboratory personnel and the environment.
Safety and Hazard Assessment
According to safety data sheets, this compound is not classified as a hazardous substance or mixture.[1] This classification simplifies disposal procedures, though adherence to good laboratory practices and local regulations remains paramount.
| Hazard Classification | Disposal Consideration |
| Not a hazardous substance or mixture[1] | Dispose of in accordance with national and local regulations.[1] |
| No specific hazard pictograms, signal words, or precautionary statements required[1] | Treat as general, non-hazardous chemical waste unless mixed with hazardous materials. |
Procedural Steps for Disposal
The disposal of this compound should follow a clear and logical workflow to ensure safety and compliance. The following steps provide a direct operational plan for laboratory personnel.
-
Waste Identification and Segregation :
-
Confirm that the waste contains only this compound and is not mixed with any hazardous substances.
-
If it is mixed with other chemicals, the disposal procedure for the most hazardous component of the mixture must be followed.
-
Keep the waste in its original or a clearly labeled, suitable container.[1] Do not mix with other waste streams.[1]
-
-
Consult Local Regulations :
-
Before proceeding, consult your institution's Environmental Health and Safety (EHS) office or the relevant local authorities to understand the specific disposal regulations for non-hazardous chemical waste.
-
-
Disposal of Unused Product :
-
For surplus or non-recyclable this compound, the recommended method is to offer it to a licensed disposal company.[2]
-
-
Handling of Contaminated Containers :
Experimental Workflow for Disposal
While no specific experimental protocols are required for the disposal of this compound due to its non-hazardous nature, a logical workflow ensures that all safety and regulatory aspects are considered.
This procedural guide, based on available safety data, provides a clear and actionable plan for the proper disposal of this compound. By adhering to these steps and consulting with local safety officers, laboratories can maintain a safe environment and ensure regulatory compliance.
References
Essential Safety and Logistical Information for Handling 2-Methyl-D-lysine
This document provides crucial safety and logistical guidance for the handling and disposal of 2-Methyl-D-lysine, a derivative of the amino acid lysine. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on the safety profiles of structurally similar compounds, such as L-Lysine dihydrochloride and Poly-D-Lysine hydrobromide.[1][2][3]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to share hazards with similar lysine derivatives, which include potential irritation to the skin, eyes, and respiratory system.[1] It may also be harmful if swallowed or inhaled.[1] Therefore, appropriate personal protective equipment is essential to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required in situations with a higher risk of splashing.[4] | To prevent eye irritation or injury from dust particles or splashes.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[2] | To prevent skin contact and potential irritation.[1] |
| Body Protection | Laboratory coat or other protective clothing.[2] | To protect skin from accidental contact. |
| Respiratory Protection | A dust respirator is recommended if dust is generated. Use in a well-ventilated area is crucial.[4] | To prevent respiratory tract irritation from inhaling dust.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Ensure a well-ventilated work area, such as a chemical fume hood, is used, especially when handling the powdered form to prevent dust dispersion.[4]
-
Personal Protective Equipment: Before handling, put on all required PPE as detailed in Table 1.
-
Weighing and Transfer: Handle the compound carefully to avoid generating dust. Use appropriate tools for transfer.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1] Clean the work area and any equipment used.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[2][5]
-
Recommended storage temperature is typically between 2 to 8°C.[2]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is necessary.
Table 2: Emergency Response Plan
| Emergency Situation | First Aid Measures | Spill and Fire Response |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, seek medical attention.[1] | Spill: Sweep up the spilled solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[2][4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1] | Spill: Avoid allowing the product to enter drains.[2][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1] | Fire: Use a dry chemical, foam, water spray, or carbon dioxide extinguisher.[4] Wear self-contained breathing apparatus for firefighting if necessary.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
Waste Disposal Procedure:
-
Unused Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[5] Do not dispose of down the drain.[2]
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials as unused product in accordance with applicable laws and good laboratory practices.[2][5]
-
Containers: Empty containers should be treated as chemical waste and disposed of through an approved waste disposal plant.[1]
Visual Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
